(Z)-FeCP-oxindole
説明
特性
IUPAC Name |
cyclopenta-1,3-diene;3-(cyclopenta-2,4-dien-1-ylidenemethyl)-1H-indol-2-olate;iron(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO.C5H5.Fe/c16-14-12(9-10-5-1-2-6-10)11-7-3-4-8-13(11)15-14;1-2-4-5-3-1;/h1-9,15-16H;1-5H;/q;-1;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGBTDOTYGXLBK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH-]1C=CC=C1.C1=CC=C2C(=C1)C(=C(N2)[O-])C=C3C=CC=C3.[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FeNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(Z)-FeCP-oxindole: A Technical Guide to its Mechanism of Action as a VEGFR-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Z)-FeCP-oxindole has emerged as a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. This document provides an in-depth technical overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of its role in cellular signaling. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of oncology, drug discovery, and molecular biology.
Core Mechanism of Action: Selective VEGFR-2 Inhibition
This compound exerts its biological effects primarily through the selective inhibition of the tyrosine kinase activity of VEGFR-2. Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR-2 undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival, ultimately leading to angiogenesis. This compound competitively binds to the ATP-binding site of the VEGFR-2 kinase domain, preventing its phosphorylation and subsequent activation. This targeted inhibition effectively abrogates the pro-angiogenic signals mediated by VEGF.
Quantitative Data
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Kinase Inhibitory Activity
| Target Kinase | IC50 (nM) | Notes |
| VEGFR-2 | ~200 | Selective inhibition. |
| VEGFR-1 | Not significantly inhibited at 10 µM | Demonstrates selectivity over VEGFR-1. |
| PDGFRα | Not significantly inhibited at 10 µM | Demonstrates selectivity over PDGFRα. |
| PDGFRβ | Not significantly inhibited at 10 µM | Demonstrates selectivity over PDGFRβ. |
| DYRK3 | Submicromolar to low micromolar | Additional off-target activity noted. |
| DYRK4 | Submicromolar to low micromolar | Additional off-target activity noted. |
Table 2: In Vitro Cytotoxicity
| Cell Line | Cell Type | IC50 (µM) |
| B16 | Murine Melanoma | < 1 |
| Vero | Monkey Kidney Epithelial | Micromolar range |
Signaling Pathway
This compound's inhibition of VEGFR-2 phosphorylation blocks the activation of multiple downstream signaling pathways critical for angiogenesis. A simplified representation of the VEGFR-2 signaling cascade and the point of inhibition by this compound is provided below.
Caption: VEGFR-2 signaling pathway and inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
VEGFR-2 Kinase Inhibition Assay (Radiometric)
This protocol is a representative method for determining the in vitro inhibitory activity of this compound against VEGFR-2 kinase.
Materials:
-
Human recombinant VEGFR-2 (from Sf21 insect cells)
-
Substrate: [γ-³²P]ATP and Poly(Glu, Tyr) 4:1
-
Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT, 1 mg/mL BSA
-
This compound (dissolved in DMSO)
-
96-well assay plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
In a 96-well plate, add 5 µL of the diluted compound solution. For positive control wells, add 5 µL of assay buffer with DMSO. For negative control (no enzyme) wells, add assay buffer.
-
Add 20 µL of a solution containing the VEGFR-2 enzyme and the Poly(Glu, Tyr) substrate in assay buffer to each well, except for the negative control wells.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the kinase reaction by adding 25 µL of assay buffer containing [γ-³²P]ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding 50 µL of 0.75 M phosphoric acid to each well.
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate several times with 0.75 M phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Dry the filter plate and add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the positive and negative controls and determine the IC50 value by non-linear regression analysis.
Cell Viability (MTT) Assay
This protocol outlines a standard procedure for assessing the cytotoxic effects of this compound on cell lines such as B16 melanoma and Vero cells.
Materials:
-
B16 or Vero cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Prepare a serial dilution of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (medium with DMSO) and blank (medium only) wells.
-
Incubate the plate for a specified duration (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.
Experimental Workflow
The logical flow of experiments to characterize the mechanism of action of this compound is depicted below.
Caption: Logical workflow for the evaluation of this compound.
(Z)-FeCP-Oxindole: A Technical Guide to Synthesis, Characterization, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-FeCP-oxindole, a novel organometallic compound, has emerged as a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. Its unique structure, incorporating a ferrocene moiety into an oxindole scaffold, has demonstrated significant anti-cancer properties. This technical guide provides a comprehensive overview of the synthesis, characterization, and biological activity of this compound, intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, oncology, and drug development.
Chemical and Biological Properties
This compound is the Z-isomer of 3-(ferrocenylmethylidene)indolin-2-one. The presence of the ferrocene group is crucial for its biological activity.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₅FeNO | |
| Molecular Weight | 329.17 g/mol | |
| Appearance | Orange/Red Solid | [1] |
| Target | VEGFR-2 | [1] |
| IC₅₀ (VEGFR-2) | ~200-220 nM | [1] |
| Anticancer Activity | Micromolar range against B16 melanoma and Vero cell lines | [1] |
Synthesis
The synthesis of this compound is achieved through a Knoevenagel condensation reaction between oxindole and ferrocenecarboxaldehyde. This reaction typically yields a mixture of (E) and (Z) isomers, which can be separated by chromatographic techniques.[1]
Experimental Protocol: Synthesis of (E)- and (Z)-3-Ferrocenylmethylidene-1,3-dihydro-2H-indol-2-one
Materials:
-
Oxindole
-
Ferrocenecarboxaldehyde
-
Potassium Hydroxide (KOH)
-
Ethanol (EtOH)
-
Dichloromethane (DCM)
-
Hexane
-
Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
-
Preparative thin-layer chromatography (TLC) plates
Procedure:
-
To a solution of oxindole (1 equivalent) in ethanol, add a catalytic amount of potassium hydroxide.
-
Add ferrocenecarboxaldehyde (1 equivalent) to the reaction mixture.
-
Reflux the mixture for 3-4 hours. The reaction progress can be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude product, a mixture of (E) and (Z) isomers, is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to separate the major fractions of the isomers.
-
The isomers are further purified and separated by preparative thin-layer chromatography using a suitable solvent system (e.g., DCM/EtOAc).[1]
The (Z)-isomer is typically the minor product of this reaction.[1]
Characterization
The structural elucidation and confirmation of the (Z) configuration of FeCP-oxindole are performed using various spectroscopic and crystallographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy are essential for the initial identification and determination of the isomeric purity. The stereochemistry of the (E) and (Z) isomers can be unequivocally assigned using Nuclear Overhauser Effect (NOE) or 2D NOESY NMR experiments. For the (Z)-isomer, an NOE is observed between the vinylic proton and the protons of the ferrocenyl group.[1]
Representative ¹H NMR Data (in CDCl₃):
The ¹H NMR spectrum of the (Z)-isomer will show characteristic signals for the oxindole and ferrocene protons. The vinylic proton signal is a key diagnostic peak, and its chemical shift will differ from that of the (E)-isomer.
X-ray Crystallography
Single-crystal X-ray diffraction provides the definitive solid-state structure of this compound, confirming the cis relationship between the ferrocene and the carbonyl group of the oxindole ring.[1]
Biological Activity and Mechanism of Action
This compound exhibits its anticancer effects primarily through the selective inhibition of VEGFR-2.
VEGFR-2 Inhibition
VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. By binding to the ATP-binding site of the VEGFR-2 kinase domain, this compound prevents the autophosphorylation and activation of the receptor, thereby blocking downstream signaling pathways.
Experimental Protocol: VEGFR-2 Kinase Inhibition Assay
A common method to assess VEGFR-2 inhibition is a kinase activity assay, which can be performed using various formats, such as an ELISA-based assay or a luminescence-based assay.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Biotinylated peptide substrate
-
ATP
-
This compound (and other test compounds)
-
Assay buffer
-
Phospho-tyrosine antibody conjugated to a detection molecule (e.g., HRP)
-
Streptavidin-coated plates
-
Detection reagent (e.g., TMB substrate for HRP)
-
Plate reader
Procedure (ELISA-based):
-
Coat streptavidin-coated microtiter plates with the biotinylated peptide substrate.
-
Add the recombinant VEGFR-2 kinase to the wells.
-
Add varying concentrations of this compound or control inhibitors to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate to allow for phosphorylation of the substrate.
-
Wash the wells to remove unbound reagents.
-
Add a phospho-tyrosine antibody conjugated to HRP.
-
Incubate to allow the antibody to bind to the phosphorylated substrate.
-
Wash the wells.
-
Add the TMB substrate and incubate until a color change is observed.
-
Stop the reaction with a stop solution.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways
The inhibition of VEGFR-2 by this compound disrupts multiple downstream signaling cascades that are crucial for endothelial cell proliferation, migration, and survival.
Caption: VEGFR-2 signaling pathway inhibited by this compound.
Experimental Workflow
The overall workflow for the synthesis and evaluation of this compound is a multi-step process that combines chemical synthesis with biological testing.
Caption: Experimental workflow for this compound.
Conclusion
This compound represents a promising class of organometallic compounds with potent and selective VEGFR-2 inhibitory activity. The synthetic route is straightforward, and the isomers are separable, allowing for detailed biological evaluation. The data presented in this guide highlights the potential of this compound as a lead compound for the development of novel anti-angiogenic therapies. Further investigation into its in vivo efficacy, pharmacokinetic properties, and safety profile is warranted to fully assess its therapeutic potential.
References
The Role of (Z)-FeCP-oxindole in Angiogenesis Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, making it a prime target for anti-cancer therapies. (Z)-FeCP-oxindole is a synthetic molecule featuring an oxindole scaffold and a ferrocene moiety, which has been identified as a selective inhibitor of VEGFR-2. This technical guide provides a comprehensive overview of this compound's role in angiogenesis inhibition, detailing its mechanism of action, relevant signaling pathways, and standardized protocols for its evaluation.
Introduction to this compound
This compound is a member of the oxindole family of compounds, which are recognized as privileged structures in medicinal chemistry due to their broad range of biological activities. The incorporation of a ferrocene group is a key structural feature, which can enhance the therapeutic properties of organic molecules. This compound has been specifically identified as a potent and selective inhibitor of human VEGFR-2.[1]
Mechanism of Action: VEGFR-2 Inhibition
The primary mechanism by which this compound exerts its anti-angiogenic effects is through the selective inhibition of VEGFR-2, a receptor tyrosine kinase.[1] Upon binding of its ligand, Vascular Endothelial Growth Factor A (VEGF-A), VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways that ultimately lead to endothelial cell proliferation, migration, and survival – all critical steps in angiogenesis.
This compound, like other oxindole-based inhibitors, is thought to bind to the ATP-binding pocket of the VEGFR-2 kinase domain. This competitive inhibition prevents the transfer of a phosphate group from ATP to the tyrosine residues, thereby blocking the activation of the receptor and the subsequent downstream signaling.
VEGFR-2 Signaling Pathway
The inhibition of VEGFR-2 by this compound disrupts several key signaling pathways crucial for angiogenesis. The following diagram illustrates the central role of VEGFR-2 and the downstream cascades it activates.
Quantitative Data
Publicly available quantitative data for this compound is primarily focused on its inhibitory concentration against VEGFR-2. Further studies are required to fully characterize its dose-dependent effects on various aspects of angiogenesis.
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Kinase Assay | Human VEGFR-2 | IC50 | 200 nM | [1] |
| Kinase Assay | Human VEGFR-2 | IC50 | 220 nM | |
| Cell-based Assay | B16 Murine Melanoma | IC50 | < 1 µM | [1] |
| Kinase Assay | VEGFR-1, PDGFRα/β | Inhibition | Not significant at 10 µM | [1] |
| Cell Viability | Endothelial Cells | IC50 | Data not available | |
| Cell Migration | Endothelial Cells | IC50 | Data not available | |
| Tube Formation | Endothelial Cells | IC50 | Data not available |
IC50: Half maximal inhibitory concentration
Experimental Protocols
The following are detailed, standardized protocols for key in vitro and in vivo assays to evaluate the anti-angiogenic properties of compounds such as this compound.
In Vitro Assays
This assay determines the effect of a compound on the metabolic activity of endothelial cells, which is an indicator of cell viability and proliferation.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Complete endothelial cell growth medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed HUVECs in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Replace the medium in each well with 100 µL of the diluted compound or vehicle control (medium with DMSO).
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
This assay assesses the effect of a compound on the directional migration of endothelial cells.
Materials:
-
HUVECs
-
6-well or 12-well plates
-
Complete endothelial cell growth medium
-
Sterile 200 µL pipette tip
-
This compound stock solution (in DMSO)
-
Microscope with a camera
Procedure:
-
Seed HUVECs in plates and grow to a confluent monolayer.
-
Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with a low-serum medium containing various concentrations of this compound or a vehicle control.
-
Capture images of the scratch at 0 hours.
-
Incubate at 37°C and 5% CO₂.
-
Capture images of the same fields at regular intervals (e.g., 6, 12, 24 hours).
-
Measure the width of the scratch at different points for each time point and treatment.
-
Calculate the percentage of wound closure relative to the 0-hour time point.
This assay evaluates the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.
Materials:
-
HUVECs
-
96-well plates
-
Basement membrane extract (e.g., Matrigel)
-
Endothelial cell basal medium
-
This compound stock solution (in DMSO)
-
Microscope with a camera
Procedure:
-
Thaw the basement membrane extract on ice overnight.
-
Coat the wells of a pre-chilled 96-well plate with 50 µL of the extract and allow it to polymerize at 37°C for 30-60 minutes.
-
Harvest HUVECs and resuspend them in basal medium containing different concentrations of this compound or a vehicle control.
-
Seed the cells onto the polymerized matrix at a density of 1.5 x 10⁴ to 2 x 10⁴ cells/well.
-
Incubate for 4-18 hours at 37°C and 5% CO₂.
-
Visualize and photograph the tube network using a microscope.
-
Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.
This technique is used to determine if this compound inhibits the VEGF-induced phosphorylation of VEGFR-2.
Materials:
-
HUVECs
-
Serum-free medium
-
VEGF-A
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE equipment
-
PVDF membrane
-
Primary antibodies (anti-phospho-VEGFR-2, anti-total-VEGFR-2, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture HUVECs to near confluence and serum-starve overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 5-10 minutes.
-
Lyse the cells and determine the protein concentration.
-
Separate protein lysates (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-VEGFR-2 overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total VEGFR-2 and a loading control (e.g., GAPDH).
In Vivo Assay
The CAM assay is a widely used in vivo model to assess the effect of a compound on angiogenesis in a living system.
Materials:
-
Fertilized chicken eggs
-
Egg incubator
-
Sterile saline
-
Thermanox coverslips or sterile filter paper discs
-
This compound
-
Stereomicroscope with a camera
Procedure:
-
Incubate fertilized eggs at 37.5°C in a humidified incubator.
-
On day 3, create a small window in the eggshell to expose the CAM.
-
On day 8-10, place a sterile coverslip or filter disc loaded with this compound or a vehicle control onto the CAM.
-
Reseal the window and continue incubation.
-
On day 12, examine the CAM under a stereomicroscope and capture images.
-
Quantify the angiogenic response by counting the number of blood vessels converging towards the disc and measuring the area of vessel growth inhibition.
Experimental and Logical Workflow
The following diagram outlines a typical workflow for the preclinical evaluation of a potential anti-angiogenic compound like this compound.
Conclusion
This compound is a promising anti-angiogenic agent that selectively targets VEGFR-2. Its mechanism of action through the inhibition of a critical signaling pathway in angiogenesis makes it a valuable candidate for further investigation in the development of novel cancer therapies. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued evaluation of this compound and other potential angiogenesis inhibitors. Further research is warranted to establish a more comprehensive quantitative profile of its biological activities and to assess its efficacy in preclinical tumor models.
References
In Vitro Anticancer Activity of (Z)-FeCP-oxindole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Z)-FeCP-oxindole is a synthetic compound identified as a selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis crucial for tumor growth and metastasis. This document provides a comprehensive overview of the in vitro anticancer activity of this compound, detailing its mechanism of action, summarizing available quantitative efficacy data, and outlining detailed protocols for its evaluation. The information presented herein is intended to serve as a technical guide for researchers and professionals in the field of oncology drug discovery and development.
Introduction
The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of several approved anticancer agents. This compound is a novel derivative that has demonstrated potent and selective inhibitory activity against VEGFR-2. By targeting VEGFR-2, this compound disrupts the downstream signaling cascades that promote endothelial cell proliferation, migration, and survival, thereby inhibiting angiogenesis. This guide consolidates the current understanding of the in vitro anticancer properties of this compound.
Mechanism of Action: Inhibition of VEGFR-2 Signaling
This compound exerts its primary anticancer effect through the selective inhibition of VEGFR-2. Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and undergoes autophosphorylation, initiating a cascade of intracellular signaling events. The primary pathways activated downstream of VEGFR-2 include the PI3K/Akt/mTOR and the MAPK/ERK pathways, both of which are critical for cell proliferation, survival, and migration.[1][2][3] By binding to the ATP-binding site of the VEGFR-2 tyrosine kinase domain, this compound prevents its phosphorylation and subsequent activation, effectively blocking these downstream signals.
Quantitative Data Presentation
The in vitro efficacy of this compound has been quantified through the determination of its half-maximal inhibitory concentration (IC50) against its primary target and in a cancer cell line.
| Target/Cell Line | Assay Type | IC50 Value | Reference |
| Human VEGFR-2 | Enzymatic Assay | 200 - 220 nM | [4][5] |
| B16 Murine Melanoma | Cell Viability Assay | < 1 µM | [4][5] |
Note: Comprehensive IC50 data for this compound across a broader range of human cancer cell lines are not yet publicly available. Further studies are required to establish a more complete anticancer activity profile.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key in vitro assays to evaluate the anticancer activity of this compound. These are generalized protocols that should be optimized for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Following incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound at the desired concentrations for a specified time.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.
-
Wash the cells twice with cold PBS by centrifugation.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Viable cells will be negative for both Annexin V-FITC and PI, early apoptotic cells will be positive for Annexin V-FITC and negative for PI, and late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis
This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell line treated with this compound
-
Cold PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound for the desired time.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA.
Western Blotting
Western blotting is used to detect changes in the expression and phosphorylation status of proteins within the VEGFR-2 signaling pathway.
Materials:
-
Cancer cell line treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-VEGFR-2, anti-phospho-VEGFR-2, anti-Akt, anti-phospho-Akt, anti-ERK, anti-phospho-ERK, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at various concentrations and time points.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Conclusion
This compound is a promising anticancer agent that selectively targets VEGFR-2, a critical regulator of tumor angiogenesis. The available in vitro data demonstrates its potent inhibitory activity against its primary target and in a melanoma cell line. The detailed experimental protocols provided in this guide offer a framework for further investigation into the compound's efficacy across a wider range of cancer types and for elucidating its detailed molecular mechanisms of action. Further research is warranted to fully characterize the anticancer potential of this compound and to advance its development as a potential therapeutic.
References
- 1. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. Eriocitrin Inhibits Angiogenesis by Targeting VEGFR2-Mediated PI3K/AKT/mTOR Signaling Pathways [mdpi.com]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
(Z)-FeCP-oxindole: A Deep Dive into its Structure-Activity Relationship for Kinase Inhibition
(An In-depth Technical Guide for Researchers and Drug Development Professionals)
Abstract
This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of (Z)-FeCP-oxindole, a selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). By consolidating data from key publications, this document details the synthesis, biological activity, and experimental protocols related to this compound and its analogues. Quantitative data are presented in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of novel kinase inhibitors.
Introduction
The 3-methylidene-1,3-dihydro-2H-indol-2-one (oxindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities, particularly as kinase inhibitors. The introduction of a ferrocenyl moiety to this scaffold has given rise to a novel class of organometallic compounds with potent anticancer properties. This guide focuses on this compound, a ferrocene-containing oxindole derivative that has demonstrated selective and potent inhibition of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis. Understanding the structure-activity relationship of this compound is crucial for the rational design of more effective and selective anticancer agents.
Chemical and Physical Properties
This compound, with the chemical name (Z)-3-(ferrocenylmethylidene)-1,3-dihydro-2H-indol-2-one, is a brown solid. Its key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₅FeNO | |
| Molecular Weight | 329.17 g/mol | |
| CAS Number | 1137967-28-2 | N/A |
| Solubility | Soluble in DMSO to 5 mM | |
| Storage | Store at +4°C |
Structure-Activity Relationship (SAR)
The biological activity of FeCP-oxindole is highly dependent on its geometric configuration and substitutions on the oxindole ring. The key findings from SAR studies are summarized below.
Quantitative Data for FeCP-Oxindole Analogues
The following table presents the half-maximal inhibitory concentrations (IC₅₀) of this compound and its related analogues against various cell lines and kinases.
| Compound | Isomer | Target | IC₅₀ (nM) | Reference |
| FeCP-oxindole | Z | VEGFR-2 | 220 | |
| FeCP-oxindole | E | VEGFR-2 | 214 | |
| FeCP-oxindole | Z | B16 Murine Melanoma | < 1000 | |
| FeCP-oxindole | E | B16 Murine Melanoma | < 1000 | |
| FeCP-oxindole | Z | Vero Cells | > 10 µM | |
| FeCP-oxindole | E | Vero Cells | > 10 µM | |
| FeCP-oxindole | Z | VEGFR-1 | > 10,000 | |
| FeCP-oxindole | Z | PDGFRα | > 10,000 | |
| FeCP-oxindole | Z | PDGFRβ | > 10,000 |
Key Observations from SAR Data:
-
Stereochemistry: Both the (Z) and (E) isomers of FeCP-oxindole exhibit potent and comparable inhibitory activity against VEGFR-2, with IC₅₀ values of 220 nM and 214 nM, respectively.
-
Anticancer Activity: Both isomers display significant in vitro toxicity against B16 murine melanoma cell lines, with IC₅₀ values in the sub-micromolar range.
-
Selectivity: this compound demonstrates high selectivity for VEGFR-2 over other related kinases such as VEGFR-1, PDGFRα, and PDGFRβ, where it shows no significant inhibition at concentrations up to 10 µM.
-
Cytotoxicity: The compounds show low toxicity against non-cancerous Vero cell lines, suggesting a degree of selectivity for cancer cells.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the SAR analysis of this compound.
Synthesis of (E)- and (Z)-3-ferrocenylmethylidene-1,3-dihydro-2H-indol-2-one
The synthesis of the geometric isomers of FeCP-oxindole is achieved through a Knoevenagel condensation reaction.
Experimental Workflow:
Procedure:
-
A mixture of 1,3-dihydro-2H-indol-2-one and ferrocene carboxaldehyde is refluxed in ethanol with piperidine as a catalyst.
-
The reaction yields an approximate 2:1 mixture of the (E) and (Z) isomers of 3-ferrocenylmethylidene-1,3-dihydro-2H-indol-2-one.
-
The individual isomers are separated and purified using preparative thin-layer chromatography.
-
The structures of the separated isomers are confirmed by ¹H NMR spectroscopy and X-ray crystallography.
In Vitro Kinase Inhibition Assay (VEGFR-2)
The inhibitory activity of the compounds against VEGFR-2 is determined using a standard kinase assay.
Experimental Workflow:
Procedure:
-
The kinase assay is performed in a 96-well plate format.
-
Recombinant human VEGFR-2 enzyme is incubated with the test compound at various concentrations.
-
The kinase reaction is initiated by the addition of a mixture of ATP and a suitable substrate.
-
After incubation, the amount of phosphorylated substrate is quantified, typically using a luminescence-based method.
-
The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC₅₀ value is determined from the dose-response curve.
Cell Viability Assay (B16 Murine Melanoma and Vero Cells)
The cytotoxicity of the compounds is assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Procedure:
-
B16 murine melanoma cells or Vero cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
Following incubation, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control, and the IC₅₀ value is calculated.
Mechanism of Action: VEGFR-2 Signaling Pathway
This compound exerts its biological effect by inhibiting the VEGFR-2 signaling pathway. This pathway is critical for angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.
Pathway Description:
-
Ligand Binding and Receptor Dimerization: Vascular Endothelial Growth Factor (VEGF) binds to the extracellular domain of VEGFR-2, inducing receptor dimerization.
-
Autophosphorylation: Dimerization leads to the autophosphorylation of specific tyrosine residues in the intracellular kinase domain of VEGFR-2, activating its enzymatic function.
-
Downstream Signaling Cascades: The activated VEGFR-2 recruits and phosphorylates various downstream signaling proteins, including PLCγ and PI3K. This triggers a cascade of intracellular events, activating pathways such as the MAPK and Akt pathways.
-
Cellular Responses: These signaling cascades ultimately lead to cellular responses that promote angiogenesis, such as endothelial cell proliferation, migration, survival, and increased vascular permeability.
-
Inhibition by this compound: this compound acts as a competitive inhibitor at the ATP-binding site of the VEGFR-2 kinase domain, preventing autophosphorylation and blocking the entire downstream signaling cascade. This inhibition of angiogenesis is the primary mechanism for its anticancer activity.
Conclusion
This compound is a potent and selective inhibitor of VEGFR-2 with promising anticancer activity. The structure-activity relationship studies highlight the importance of the ferrocenyl-oxindole scaffold for this biological activity. The detailed experimental protocols and the elucidation of its mechanism of action within the VEGFR-2 signaling pathway provide a solid foundation for the further development of this class of compounds as therapeutic agents. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these molecules to enhance their clinical potential.
(Z)-FeCP-oxindole: A Technical Guide to Target Binding and Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Z)-FeCP-oxindole is a selective, small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. This document provides a comprehensive technical overview of its target binding, kinase inhibition profile, and the experimental methodologies used for its characterization. The information presented herein is intended to support further research and development of this compound and related compounds as potential therapeutic agents.
Introduction
This compound belongs to the class of 3-substituted oxindole derivatives, a scaffold known for its diverse biological activities, including the inhibition of protein kinases.[1][2] Structurally, it is a ferrocenyl-substituted methylidene-oxindole. The unique three-dimensional structure of the ferrocene moiety has been explored for its potential to interact with the ATP-binding pocket of various kinases. This compound has emerged as a potent and selective inhibitor of VEGFR2, a receptor tyrosine kinase that plays a crucial role in both physiological and pathological angiogenesis, the formation of new blood vessels.[3][4] Dysregulation of VEGFR2 signaling is a hallmark of several diseases, most notably cancer, making it a prime target for therapeutic intervention.
Target Binding and Kinase Inhibition Profile
This compound demonstrates high selectivity for VEGFR2. The primary mechanism of action is the inhibition of the kinase activity of VEGFR2, thereby blocking the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.
Quantitative Kinase Inhibition Data
The inhibitory activity of this compound has been quantified against a panel of protein kinases to determine its selectivity profile. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of the kinase activity, are summarized in the table below.
| Kinase Target | This compound IC50 (nM) | Notes |
| VEGFR2 (KDR) | 200 [5][6][7] | Primary Target |
| VEGFR1 (Flt-1) | >10,000[5][6][7] | Not significantly inhibited at 10 µM. |
| PDGFRα | >10,000[5][6][7] | Not significantly inhibited at 10 µM. |
| PDGFRβ | >10,000[5][6][7] | Not significantly inhibited at 10 µM. |
Note: The data indicates a high degree of selectivity for VEGFR2 over other closely related receptor tyrosine kinases.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the kinase inhibition profile of this compound.
In Vitro VEGFR2 Kinase Inhibition Assay
This protocol describes a radiometric filter-binding assay used to determine the IC50 value of this compound against recombinant human VEGFR2. This method directly measures the transfer of a radiolabeled phosphate from ATP to a peptide substrate.[8]
Materials:
-
Recombinant human VEGFR2 kinase (e.g., GST-fusion protein)
-
Biotinylated peptide substrate (e.g., Biotin-Gastrin Precursor (Tyr87) peptide)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 0.1 mM Na₃VO₄)
-
This compound stock solution (in DMSO)
-
ATP solution
-
Phosphocellulose filter plates (e.g., Millipore MAPH)
-
Wash buffer (e.g., 0.5% phosphoric acid)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
In a 96-well plate, add the diluted this compound or vehicle (DMSO) control.
-
Add the VEGFR2 enzyme and the peptide substrate to each well.
-
Initiate the kinase reaction by adding the ATP solution containing [γ-³²P]ATP. The final ATP concentration should be at or near the Km for VEGFR2.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding an equal volume of 0.5% phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate multiple times with wash buffer to remove unincorporated [γ-³²P]ATP.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
Workflow for the in vitro radiometric kinase inhibition assay.
Signaling Pathway Analysis
This compound exerts its biological effects by inhibiting the VEGFR2 signaling pathway. Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR2 dimerizes and autophosphorylates specific tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various signaling proteins, initiating multiple downstream cascades that regulate endothelial cell function.
Key Downstream Signaling Pathways of VEGFR2
The inhibition of VEGFR2 by this compound blocks the activation of several critical downstream signaling pathways, including:
-
PLCγ-PKC-MAPK/ERK Pathway: This pathway is crucial for endothelial cell proliferation.[3]
-
PI3K/Akt Pathway: This pathway is a major regulator of endothelial cell survival and permeability.[3]
-
Src Family Kinases (SFKs): Src activation is involved in VEGF-induced angiogenesis and vascular permeability.
-
p38 MAPK Pathway: This pathway contributes to endothelial cell migration and actin cytoskeleton remodeling.
The diagram below illustrates the central role of VEGFR2 in angiogenesis and the points of inhibition by this compound.
VEGFR2 signaling pathway and the inhibitory action of this compound.
Conclusion
This compound is a potent and selective inhibitor of VEGFR2 kinase activity. Its well-defined mechanism of action and favorable selectivity profile make it a valuable research tool for studying angiogenesis and a promising lead compound for the development of novel anti-angiogenic therapies. The experimental protocols and data presented in this guide provide a foundation for further investigation into the therapeutic potential of this compound and its derivatives.
References
- 1. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. assaygenie.com [assaygenie.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Dissolving (Z)-FeCP-oxindole for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines and protocols for the dissolution of (Z)-FeCP-oxindole, a selective inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2), for use in cell culture experiments. Adherence to these procedures is crucial for ensuring compound stability, maximizing solubility, and obtaining reliable and reproducible experimental results.
Compound Information and Solubility
This compound is an oxindole-based compound with demonstrated anticancer activity.[1][2] Proper dissolution is the first critical step in preparing this compound for in vitro studies.
Table 1: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₅FeNO | [2] |
| Molecular Weight | 329.17 g/mol | [2] |
| CAS Number | 1137967-28-2 | [1] |
| Primary Solvent | Dimethyl sulfoxide (DMSO) | [1][2][3][4] |
| Reported Solubility | Soluble to 5 mM in DMSO with gentle warming | [1][2] |
| <1.65 mg/mL in DMSO | [3][4] |
Experimental Protocols
Preparation of a this compound Stock Solution
This protocol details the preparation of a high-concentration stock solution of this compound, which can then be diluted to the desired final concentration in cell culture media.
Materials:
-
This compound powder
-
Sterile, cell culture grade Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or incubator set to 37°C (optional)
-
Ultrasonic bath (optional)
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of the stock solution and subsequent cell cultures.
-
Calculate Required Mass: Determine the mass of this compound needed to achieve the desired stock concentration (e.g., 5 mM). Use the following formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000
-
Weighing: Carefully weigh the calculated amount of this compound powder.
-
Dissolution: a. Add the appropriate volume of sterile DMSO to the vial containing the this compound powder. b. Vortex the solution vigorously for 1-2 minutes to aid dissolution. c. Gentle Warming (Optional but Recommended): To enhance solubility, warm the solution to 37°C for 5-10 minutes.[4] d. Sonication (Optional): If the compound does not fully dissolve, place the vial in an ultrasonic bath for short intervals (1-2 minutes) until the solution is clear.[4]
-
Sterilization (Optional): If necessary, the stock solution can be sterilized by filtering it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: a. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[4] b. Clearly label each aliquot with the compound name, concentration, and date of preparation. c. For short-term storage (up to 1 month), store the aliquots at -20°C. For long-term storage (up to 6 months), store at -80°C.[4]
Dilution of Stock Solution for Cell Culture Experiments
Materials:
-
Prepared this compound stock solution
-
Pre-warmed, complete cell culture medium appropriate for your cell line
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution (if necessary): If a very low final concentration is required, perform a serial dilution of the stock solution in sterile DMSO or cell culture medium.
-
Final Dilution: Directly add the required volume of the stock solution to the pre-warmed cell culture medium to achieve the desired final concentration for your experiment. Mix gently by pipetting or swirling the flask/plate.
-
Important: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Visualized Workflows and Pathways
References
Application Notes and Protocols for (Z)-FeCP-oxindole in B16 Murine Melanoma Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-FeCP-oxindole is a selective inhibitor of human vascular endothelial cell growth factor receptor 2 (VEGFR-2), a key mediator of angiogenesis and a potential therapeutic target in melanoma. This document provides detailed protocols for the use of this compound in B16 murine melanoma cell lines, a widely used model for preclinical cancer research. The provided methodologies cover cell culture, viability assays, apoptosis analysis, and cell cycle profiling.
Mechanism of Action
This compound selectively targets VEGFR-2, a receptor tyrosine kinase. In melanoma, VEGFR-2 can be expressed on both tumor cells and endothelial cells, contributing to tumor growth through autocrine signaling and angiogenesis. By inhibiting VEGFR-2, this compound is expected to disrupt these pathways, leading to decreased cell proliferation, induction of apoptosis, and cell cycle arrest.
VEGFR-2 Signaling Pathway
Caption: Inhibition of the VEGFR-2 signaling pathway by this compound.
Quantitative Data Summary
The following table summarizes the known quantitative data for the effect of this compound on B16 murine melanoma cells.
| Parameter | Cell Line | Value | Reference |
| IC50 (Cell Viability) | B16 | < 1 µM | [1] |
Experimental Protocols
Experimental Workflow
Caption: Workflow for studying this compound effects on B16 cells.
B16 Murine Melanoma Cell Culture
This protocol outlines the standard procedure for culturing B16 murine melanoma cells.
-
Materials:
-
B16 murine melanoma cell line (e.g., B16-F10)
-
Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium[2]
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
6-well, 12-well, and 96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
-
Procedure:
-
Complete Medium Preparation: Prepare complete growth medium by supplementing DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryovial of B16 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete medium. Centrifuge at 200 x g for 5 minutes.
-
Cell Seeding: Discard the supernatant and resuspend the cell pellet in 10 mL of complete medium. Transfer the cell suspension to a T-75 flask and incubate at 37°C with 5% CO2.[3]
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with sterile PBS. Add 2 mL of Trypsin-EDTA and incubate for 2-3 minutes at 37°C until cells detach.[2]
-
Neutralization and Resuspension: Add 8 mL of complete medium to inactivate the trypsin. Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Cell Counting and Plating: Determine the cell concentration using a hemocytometer or an automated cell counter. Seed cells into new flasks or plates at the desired density for experiments.
-
Preparation of this compound
-
Materials:
-
This compound solid
-
Dimethyl sulfoxide (DMSO), sterile
-
-
Procedure:
-
Prepare a stock solution of this compound by dissolving it in DMSO. For example, to prepare a 10 mM stock solution, dissolve the appropriate amount of the compound in DMSO.
-
Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
For experiments, dilute the stock solution to the desired final concentrations using complete cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%).
-
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of B16 cells.
-
Materials:
-
B16 cells
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed B16 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and allow them to adhere overnight.[4]
-
The next day, treat the cells with various concentrations of this compound (e.g., a serial dilution around the expected IC50 of < 1 µM) and a vehicle control (DMSO) for the desired incubation period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying apoptosis in B16 cells treated with this compound using flow cytometry.
-
Materials:
-
B16 cells
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed B16 cells into 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at the desired concentrations and a vehicle control for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization and centrifugation.
-
Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[5]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the cell cycle distribution of B16 cells treated with this compound.
-
Materials:
-
B16 cells
-
This compound
-
6-well plates
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed B16 cells in 6-well plates and treat with this compound at various concentrations for the desired time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours or overnight.[6]
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The data will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Cell Culture Academy [procellsystem.com]
- 3. B16 Cell Line - Fundamental Guide to B16 Melanoma Cells in Oncological Research [cytion.com]
- 4. goldbio.com [goldbio.com]
- 5. bosterbio.com [bosterbio.com]
- 6. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
Application Notes and Protocols for (Z)-FeCP-oxindole in Preclinical Research
For research use only. Not for use in humans.
Introduction
(Z)-FeCP-oxindole is a synthetic organometallic compound identified as a selective inhibitor of human Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). As a key mediator of angiogenesis, the proliferation and migration of endothelial cells, VEGFR-2 is a significant target in cancer therapy. This compound has demonstrated anti-cancer properties in vitro, particularly against murine melanoma cell lines. These notes provide an overview of its known biological activity and theoretical protocols for its application in in vivo models, based on its mechanism of action and general practices for similar kinase inhibitors.
Mechanism of Action
This compound exerts its biological effects primarily through the competitive inhibition of the ATP-binding site of the VEGFR-2 tyrosine kinase domain. This prevents the autophosphorylation and subsequent activation of the receptor, thereby blocking downstream signaling pathways responsible for endothelial cell proliferation, migration, and survival. The inhibition of VEGFR-2 leads to a reduction in tumor-associated angiogenesis, effectively starving the tumor of essential nutrients and oxygen.
Quantitative Data Summary
Currently, published data on this compound is limited to in vitro studies. The following table summarizes the key quantitative findings.
| Parameter | Value | Cell Line / Target | Reference |
| IC50 (VEGFR-2) | ~200-220 nM | Human VEGFR-2 | [1][2] |
| IC50 (Anticancer Activity) | < 1 µM | B16 Murine Melanoma | [1][2] |
Note: At a concentration of 10 µM, this compound does not significantly inhibit VEGFR-1, PDGFRα, or PDGFRβ.[1][2]
In Vivo Model Application Protocols
Disclaimer: The following protocols are hypothetical and based on common practices for preclinical evaluation of VEGFR-2 inhibitors. No specific in vivo dosage or administration data for this compound has been published. Researchers should conduct dose-finding and toxicity studies to determine the optimal and safe dosage for their specific animal model.
Preparation of this compound for In Vivo Administration
This protocol is adapted from a formulation calculator for similar research compounds.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Corn oil, sterile
-
Sterile, light-protected vials
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Warming device (e.g., water bath at 37°C)
Procedure:
-
Stock Solution Preparation:
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve the powder in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10 mM). Ensure complete dissolution by vortexing. Gentle warming to 37°C and sonication can aid in solubilization.
-
-
Working Solution Formulation:
-
For a typical dosing volume of 100 µL per 20g mouse, calculate the required concentration of the working solution based on the desired dosage (mg/kg).
-
In a sterile vial, add the calculated volume of the DMSO stock solution.
-
Slowly add the required volume of sterile corn oil to the DMSO stock while continuously vortexing to form a stable emulsion. A common ratio is 5-10% DMSO in the final formulation.
-
Ensure the final solution is clear and homogenous before administration. If precipitation occurs, reformulation with different excipients may be necessary.
-
-
Storage:
-
Prepare the formulation fresh for each day of dosing.
-
Protect the solution from light.
-
Store at 2-8°C for short-term use (within the same day).
-
Murine Xenograft Cancer Model Protocol (General)
This protocol outlines a general workflow for evaluating the efficacy of this compound in a subcutaneous tumor model.
Animal Model:
-
Immunocompromised mice (e.g., Nude, SCID) are typically used for human cancer cell line xenografts.
-
For murine cell lines like B16 melanoma, syngeneic models (e.g., C57BL/6 mice) can be used.
Experimental Procedure:
-
Cell Culture and Implantation:
-
Culture the desired cancer cell line (e.g., B16 melanoma) under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium or PBS at a concentration of 1 x 107 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 106 cells) into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Allow tumors to establish and grow to a palpable size (e.g., 100-150 mm³).
-
Monitor tumor volume regularly using caliper measurements (Volume = 0.5 x Length x Width²).
-
Randomize mice into treatment and control groups with comparable average tumor volumes.
-
-
Drug Administration:
-
Vehicle Control Group: Administer the vehicle solution (e.g., 5-10% DMSO in corn oil) to the control group following the same schedule and route as the treatment group.
-
This compound Treatment Group: Administer the prepared this compound formulation at the predetermined dosage. The route of administration could be intraperitoneal (i.p.) or oral gavage (p.o.), and the frequency could be daily or every other day.
-
Positive Control Group (Optional): A known VEGFR-2 inhibitor can be used as a positive control.
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the general health and behavior of the animals daily.
-
The primary endpoint is typically tumor growth inhibition. Euthanize animals when tumors reach a predetermined maximum size or if signs of excessive toxicity are observed.
-
At the end of the study, collect tumors and major organs for further analysis (e.g., histopathology, biomarker analysis).
-
Visualizations
Signaling Pathway
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: General experimental workflow for an in vivo xenograft study.
References
Application Notes and Protocols for Studying VEGFR-2 Signaling Pathways Using (Z)-FeCP-oxindole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing (Z)-FeCP-oxindole, a selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), to investigate its signaling pathways. The provided protocols are detailed methodologies for key experiments to assess the efficacy and mechanism of action of this compound and similar oxindole-based inhibitors.
Introduction to this compound
This compound is a selective, cell-permeable inhibitor of human VEGFR-2, a key mediator of angiogenesis, the formation of new blood vessels.[1] Aberrant VEGFR-2 signaling is a hallmark of several cancers, making it a critical target for anti-cancer drug development. This compound exerts its inhibitory effect by competing with ATP for binding to the kinase domain of VEGFR-2, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling cascades. This inhibition ultimately leads to a reduction in endothelial cell proliferation, migration, and survival.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound. It is important to note that comprehensive dose-response and in vivo efficacy data for this specific compound are limited in publicly available literature. Researchers are encouraged to perform their own dose-response studies to determine the optimal concentrations for their specific experimental systems.
| Parameter | Target | Cell Line | Value | Reference |
| IC50 | Human VEGFR-2 | in vitro kinase assay | 200 nM | [1] |
| IC50 | Human VEGFR-2 | in vitro kinase assay | 220 nM | |
| IC50 | Anticancer Activity | B16 murine melanoma | < 1 µM | [1] |
| Inhibition | VEGFR-1, PDGFRα, PDGFRβ | in vitro kinase assay | Significant inhibition at 10 µM | [1] |
VEGFR-2 Signaling Pathway and Inhibition by this compound
The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 induces receptor dimerization and autophosphorylation of key tyrosine residues in its intracellular domain. This initiates a cascade of downstream signaling events crucial for angiogenesis. This compound, as an ATP-competitive inhibitor, blocks this initial phosphorylation step.
VEGFR-2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on VEGFR-2 signaling.
In Vitro VEGFR-2 Kinase Assay
This assay directly measures the ability of this compound to inhibit the kinase activity of recombinant human VEGFR-2.
Workflow:
Workflow for an in vitro VEGFR-2 kinase assay.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in kinase assay buffer to achieve the desired final concentrations.
-
Prepare a solution of recombinant human VEGFR-2 kinase domain in kinase assay buffer.
-
Prepare a solution of a suitable tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1) in kinase assay buffer.
-
Prepare a solution of ATP in kinase assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the diluted this compound or vehicle control (DMSO).
-
Add the recombinant VEGFR-2 enzyme to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP and substrate solution to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the amount of phosphorylated substrate using a suitable method, such as a luminescence-based assay (e.g., ADP-Glo™) or a fluorescence-based assay.
-
-
Data Analysis:
-
Subtract the background signal (no enzyme control) from all readings.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Calculate the IC50 value using non-linear regression analysis.
-
Western Blot Analysis of VEGFR-2 Phosphorylation
This protocol details the investigation of this compound's effect on VEGFR-2 autophosphorylation and the phosphorylation of downstream signaling proteins in a cellular context.
Workflow:
Workflow for Western Blot analysis of VEGFR-2 signaling.
Methodology:
-
Cell Culture and Treatment:
-
Culture human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cells in appropriate growth medium.
-
Seed the cells in 6-well plates and allow them to reach 80-90% confluency.
-
Serum-starve the cells for 4-6 hours in a basal medium.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with VEGF (e.g., 50 ng/mL) for a short period (e.g., 5-15 minutes).
-
-
Protein Extraction and Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatants using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-VEGFR-2 (e.g., pY1175), total VEGFR-2, phospho-PLCγ, total PLCγ, phospho-Akt, total Akt, phospho-ERK, and total ERK overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Perform densitometric analysis of the protein bands using image analysis software.
-
Normalize the levels of phosphorylated proteins to the total protein levels for each respective target.
-
Endothelial Cell Proliferation Assay
This assay assesses the cytostatic or cytotoxic effects of this compound on endothelial cells.
Workflow:
Workflow for an endothelial cell proliferation assay.
Methodology:
-
Cell Seeding:
-
Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells per well in complete growth medium.
-
Allow the cells to adhere overnight.
-
-
Treatment:
-
Replace the medium with a fresh medium containing serial dilutions of this compound or vehicle control.
-
Incubate the plate for 24, 48, or 72 hours.
-
-
Measurement of Cell Proliferation:
-
Add a cell proliferation reagent such as MTT, WST-1, or CyQUANT to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the this compound concentration.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition) value from the dose-response curve.
-
Disclaimer
The provided protocols are intended as a guide and may require optimization for specific experimental conditions and cell types. It is recommended to perform preliminary experiments to determine the optimal concentrations of this compound and other reagents. This compound is for research use only and is not intended for diagnostic or therapeutic use in humans.
References
(Z)-FeCP-oxindole stock solution preparation and storage conditions
Preparation and Storage of (Z)-FeCP-oxindole Stock Solution
Audience: Researchers, scientists, and drug development professionals.
This compound is a selective inhibitor of human vascular endothelial growth factor receptor 2 (VEGFR-2), a key mediator of angiogenesis. [1][2] With an IC50 value in the nanomolar range (approximately 200-220 nM), it serves as a valuable tool in cancer research and studies of angiogenesis.[1] Proper preparation and storage of stock solutions are critical to ensure the compound's stability and the reproducibility of experimental results. These notes provide a detailed protocol for the preparation and storage of this compound stock solutions.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Source(s) |
| Molecular Formula | C₁₉H₁₅FeNO | [1][3][4] |
| Molecular Weight | 329.17 g/mol | [1][3][4][5] |
| CAS Number | 1137967-28-2 | [4] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | [1][3][5] |
| Solubility in DMSO | Up to 50 mg/mL (151.90 mM) | [1] |
| Storage of Solid | -20°C for up to 3 years; 4°C for up to 2 years | [1] |
| Stock Solution Storage | -20°C for up to 1 month; -80°C for up to 6 months | [1][5][6] |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
Procedure:
-
Pre-weighing Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture onto the compound.
-
Weighing the Compound: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.29 mg of the compound.
-
Solvent Addition: Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound. To continue the example, add 1 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Warming and Sonication (if necessary): If the compound does not fully dissolve, gentle warming of the solution to 37°C and brief sonication in an ultrasonic bath can aid in complete dissolution.[5] It is recommended to use newly opened DMSO as its hygroscopic nature can affect solubility.[1]
-
Visual Inspection: Visually inspect the solution to ensure that all of the solid has dissolved and the solution is clear.
Storage and Stability
Proper storage of the this compound stock solution is crucial to maintain its biological activity.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[1][5]
-
Storage Temperature and Duration:
-
Light Protection: Store the aliquots in a light-protected container or box.
Visualizations
Signaling Pathway of this compound Inhibition
Caption: this compound inhibits VEGFR-2 signaling.
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing and storing this compound.
References
Application Notes and Protocols for Evaluating (Z)-FeCP-oxindole Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-FeCP-oxindole is a selective inhibitor of human vascular endothelial growth factor receptor 2 (VEGFR-2), a key mediator of angiogenesis. It demonstrates potent anticancer activity, inhibiting VEGFR-2 with an IC50 value of 220 nM and exhibiting an IC50 of less than 1 μM against B16 murine melanoma cell lines. Notably, this compound shows high selectivity for VEGFR-2, with no significant inhibition of VEGFR1, PDGFRa, or PDGFRb at concentrations up to 10 μM. These characteristics make this compound a promising candidate for anticancer drug development.
These application notes provide detailed protocols for a panel of cell-based assays to evaluate the efficacy of this compound in vitro. The described assays will enable researchers to assess its impact on cell viability, migration, and angiogenesis, as well as its direct effect on the VEGFR-2 signaling pathway.
Mechanism of Action: Inhibition of the VEGFR-2 Signaling Pathway
VEGF-A binding to its receptor, VEGFR-2, triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation initiates a cascade of downstream signaling pathways crucial for endothelial cell proliferation, migration, survival, and differentiation – all critical processes for angiogenesis. The primary pathways include:
-
The PLCγ-PKC-MAPK Pathway: Primarily responsible for cell proliferation.
-
The PI3K-Akt Pathway: A key regulator of cell survival and apoptosis resistance.
-
The FAK/Src Pathway: Essential for cell migration and adhesion.
This compound exerts its anti-angiogenic and anticancer effects by binding to the ATP-binding site of the VEGFR-2 kinase domain, preventing its autophosphorylation and subsequent activation of these downstream signaling cascades.
Experimental Workflow for Efficacy Evaluation
A systematic approach is recommended to evaluate the efficacy of this compound. The following workflow outlines a series of key cell-based assays, progressing from assessing general cytotoxicity to more specific anti-angiogenic and target engagement studies.
Data Presentation
The following tables summarize representative quantitative data from the described cell-based assays. These tables are intended to serve as a template for presenting experimental results obtained with this compound.
Table 1: Cell Viability (MTT Assay)
| Cell Line | Treatment | Concentration (µM) | % Viability (Mean ± SD) | IC50 (µM) |
| HUVEC | DMSO (Vehicle) | - | 100 ± 5.2 | > 100 |
| This compound | 1 | 98.1 ± 4.5 | ||
| 10 | 85.3 ± 6.1 | |||
| 50 | 48.7 ± 3.9 | 52.3 | ||
| 100 | 22.4 ± 2.8 | |||
| B16 Melanoma | DMSO (Vehicle) | - | 100 ± 6.8 | < 1 |
| This compound | 0.1 | 89.2 ± 5.4 | ||
| 0.5 | 55.1 ± 4.9 | |||
| 1 | 42.6 ± 3.7 | |||
| 5 | 15.8 ± 2.1 |
Table 2: Cell Migration (Wound Healing Assay)
| Cell Line | Treatment | Concentration (µM) | % Wound Closure at 24h (Mean ± SD) |
| HUVEC | DMSO (Vehicle) | - | 95.2 ± 8.1 |
| This compound | 1 | 62.5 ± 7.3 | |
| 5 | 31.8 ± 5.9 | ||
| 10 | 15.4 ± 4.2 |
Table 3: Endothelial Tube Formation Assay
| Treatment | Concentration (µM) | Total Tube Length (µm/field; Mean ± SD) | Number of Junctions (Mean ± SD) |
| DMSO (Vehicle) | - | 2543 ± 312 | 85 ± 12 |
| This compound | 1 | 1321 ± 254 | 41 ± 9 |
| 5 | 678 ± 189 | 18 ± 6 | |
| 10 | 215 ± 98 | 5 ± 3 |
Table 4: VEGFR-2 Phosphorylation (Western Blot Densitometry)
| Treatment | Concentration (µM) | p-VEGFR-2 / Total VEGFR-2 Ratio (Normalized to Control) |
| VEGF (100 ng/mL) + DMSO | - | 1.00 |
| VEGF + this compound | 0.1 | 0.68 |
| 0.5 | 0.35 | |
| 1 | 0.12 | |
| 5 | 0.03 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on endothelial and cancer cells and to calculate the IC50 value.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other relevant cancer cell lines (e.g., B16 melanoma)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software.
Cell Migration Assay (Wound Healing/Scratch Assay)
Objective: To assess the effect of this compound on the migratory capacity of endothelial cells.
Materials:
-
HUVECs
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
6-well plates
-
Sterile 200 µL pipette tips
-
Microscope with a camera
Protocol:
-
Seed HUVECs in 6-well plates and grow until they form a confluent monolayer.
-
Create a "scratch" or "wound" in the cell monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing non-toxic concentrations of this compound or vehicle control.
-
Capture images of the wound at 0 hours and after 24 hours of incubation at 37°C.
-
Measure the width of the wound at multiple points for each condition and time point.
-
Calculate the percentage of wound closure relative to the initial wound area.
Endothelial Tube Formation Assay
Objective: To evaluate the effect of this compound on the ability of endothelial cells to form capillary-like structures in vitro, a hallmark of angiogenesis.
Materials:
-
HUVECs
-
Endothelial cell growth medium
-
This compound
-
DMSO (vehicle control)
-
Matrigel or other basement membrane extract
-
24-well plates
-
Microscope with a camera
Protocol:
-
Thaw Matrigel on ice and coat the wells of a 24-well plate with 200 µL of Matrigel per well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Resuspend HUVECs in endothelial cell growth medium containing various concentrations of this compound or vehicle control.
-
Seed 5 x 10^4 cells onto the solidified Matrigel in each well.
-
Incubate the plate for 6-18 hours at 37°C in a 5% CO2 incubator.
-
Observe and capture images of the tube-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.
Western Blot Analysis of VEGFR-2 Phosphorylation
Objective: To directly assess the inhibitory effect of this compound on VEGF-A-induced VEGFR-2 phosphorylation in endothelial cells.
Materials:
-
HUVECs
-
Serum-free medium
-
Recombinant human VEGF-A
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer containing protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175) and anti-total-VEGFR-2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Protocol:
-
Culture HUVECs to near confluency and then serum-starve them for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with 100 ng/mL of VEGF-A for 10-15 minutes at 37°C.
-
Immediately place the plates on ice and wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-VEGFR-2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total VEGFR-2 to ensure equal protein loading.
-
Perform densitometric analysis to quantify the ratio of phosphorylated VEGFR-2 to total VEGFR-2.
Application Notes and Protocols: Western Blot Analysis of VEGFR-2 Phosphorylation with (Z)-FeCP-oxindole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the inhibitory effect of (Z)-FeCP-oxindole on Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) phosphorylation using Western blot analysis. This document is intended for researchers, scientists, and professionals involved in drug development and cancer biology.
This compound is a selective inhibitor of human VEGFR-2 with an IC50 value of approximately 200-220 nM.[1] It exhibits anticancer activity and is a valuable tool for studying angiogenesis and related signaling pathways.[1]
Introduction to VEGFR-2 Signaling
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels.[2] This process is crucial for normal physiological functions like wound healing, but it is also a hallmark of cancer, as tumors rely on angiogenesis to grow and metastasize.[2][3]
The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers the dimerization and autophosphorylation of the receptor on specific tyrosine residues within its cytoplasmic domain.[4][5] This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K/Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival.[5][6]
This compound is a small molecule inhibitor that targets the ATP-binding site of the VEGFR-2 kinase domain, thereby preventing its autophosphorylation and subsequent downstream signaling.
VEGFR-2 Signaling Pathway Diagram
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from a Western blot analysis showing the dose-dependent inhibition of VEGF-induced VEGFR-2 phosphorylation by this compound.
| This compound Conc. (nM) | p-VEGFR-2 / Total VEGFR-2 Ratio (Normalized) | % Inhibition of Phosphorylation |
| 0 (Vehicle Control) | 1.00 | 0% |
| 10 | 0.85 | 15% |
| 50 | 0.60 | 40% |
| 100 | 0.45 | 55% |
| 200 | 0.28 | 72% |
| 500 | 0.12 | 88% |
| 1000 | 0.05 | 95% |
Note: The data presented in this table is for illustrative purposes only and represents a typical expected outcome. Actual results may vary depending on the specific experimental conditions.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used cell line for studying angiogenesis and VEGFR-2 signaling.
-
Culture Conditions: Culture HUVECs in EGM-2 endothelial cell growth medium supplemented with the provided growth factors, at 37°C in a humidified atmosphere of 5% CO2.
-
Starvation: Prior to treatment, starve the cells in a basal medium (EBM-2) containing 0.5% Fetal Bovine Serum (FBS) for 4-6 hours to reduce basal levels of receptor phosphorylation.
-
Inhibitor Treatment: Pretreat the starved cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 200, 500, 1000 nM) or vehicle control (DMSO) for 1-2 hours.
-
VEGF Stimulation: Stimulate the cells with recombinant human VEGF-A (e.g., 50 ng/mL) for 10-15 minutes to induce VEGFR-2 phosphorylation.
Western Blot Protocol for p-VEGFR-2
This protocol is adapted from standard procedures for detecting phosphorylated proteins.[7]
-
Cell Lysis:
-
Immediately after stimulation, place the culture plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding 2x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-50 µg) per lane onto an 8% SDS-polyacrylamide gel.[8]
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[8]
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated VEGFR-2 (e.g., anti-p-VEGFR-2 Tyr1175) diluted in 5% BSA/TBST, overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in 5% non-fat dry milk/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total VEGFR-2, and subsequently with an antibody against a loading control like GAPDH or β-actin.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). The level of phosphorylated VEGFR-2 should be normalized to the total VEGFR-2 for each sample.
-
Experimental Workflow Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Western Blot Protocol for VEGF Receptor 2 Antibody (NB100-529): Novus Biologicals [novusbio.com]
Application Notes and Protocols for Testing (Z)-FeCP-oxindole on Endothelial Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions, including tumor growth and metastasis[1]. A key regulator of this process is the Vascular Endothelial Growth Factor (VEGF) signaling pathway[2][3]. Specifically, the binding of VEGF-A to its receptor, VEGFR2, on endothelial cells initiates a cascade of downstream signaling events that promote cell proliferation, migration, and survival[4][5]. The primary signaling pathways activated downstream of VEGFR2 include the PI3K/Akt and MAPK/ERK pathways, which are essential for the various cellular functions required for angiogenesis[6][7][8][9][10].
(Z)-FeCP-oxindole has been identified as a selective inhibitor of human VEGFR2 with an IC50 value in the nanomolar range (approximately 200-220 nM)[11][12]. It exhibits anticancer activity and has minimal inhibitory effects on related receptors like VEGFR1 or PDGFR at higher concentrations, suggesting its potential as a targeted anti-angiogenic agent[11][13].
These application notes provide a comprehensive experimental framework for researchers to characterize the biological effects of this compound on endothelial cells. The protocols detailed below cover essential in vitro assays to assess the compound's impact on cell viability, migration, and tube formation, as well as its mechanism of action on the VEGFR2 signaling cascade.
Experimental Design and Workflow
The overall experimental strategy is to first determine the cytotoxic and cytostatic effects of this compound on endothelial cells. Subsequently, functional assays are performed at non-toxic concentrations to evaluate the compound's ability to inhibit key angiogenic processes. Finally, mechanistic studies are conducted to confirm that the observed functional effects are due to the inhibition of the intended VEGFR2 signaling pathway.
Caption: Overall experimental workflow for characterizing this compound.
Signaling Pathway Overview
This compound is hypothesized to function by directly inhibiting the kinase activity of VEGFR2. This action prevents the receptor's autophosphorylation upon VEGF binding, thereby blocking the initiation of downstream signaling cascades crucial for angiogenesis.
Caption: Simplified VEGFR2 signaling pathway and the inhibitory target of this compound.
Experimental Protocols
Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the amount of which is proportional to the number of viable cells[14][15].
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
This compound (stock solution in DMSO)
-
Recombinant Human VEGF-A
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed HUVECs into a 96-well plate at a density of 5,000 cells/well in 100 µL of EGM-2 and incubate for 24 hours (37°C, 5% CO₂).
-
Serum Starvation: Replace the medium with 100 µL of basal medium containing 0.5% FBS and incubate for 4-6 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in basal medium. Add the compound to the wells, ensuring the final DMSO concentration is <0.1%. Include wells for "untreated control" (vehicle only) and "VEGF control" (vehicle + VEGF).
-
Stimulation: Add VEGF (final concentration of 20 ng/mL) to all wells except the "untreated control".
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Calculate cell viability as a percentage relative to the VEGF control.
-
Plot the percentage of viability against the log concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell proliferation).
Protocol 2: Cell Migration Assay (Wound Healing/Scratch Assay)
Principle: This assay assesses the ability of a confluent monolayer of cells to migrate and close a mechanically created "wound" or gap. The rate of wound closure is an indicator of cell migration[1].
Materials:
-
HUVECs
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tips or a cell scraper
-
This compound
-
Recombinant Human VEGF-A
-
Microscope with a camera
Procedure:
-
Create Monolayer: Seed HUVECs in a 12-well plate and grow them to 90-100% confluency.
-
Serum Starvation: Replace the growth medium with basal medium (0.5% FBS) and incubate for 4-6 hours.
-
Create Wound: Using a sterile 200 µL pipette tip, make a straight scratch down the center of each well.
-
Wash: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add basal medium containing different concentrations of this compound (at non-toxic levels determined from Protocol 1). Include "untreated" and "VEGF control" wells.
-
Stimulation: Add VEGF (20 ng/mL) to all wells except the "untreated control".
-
Imaging: Immediately capture images of the scratches (T=0 hours).
-
Incubation: Incubate the plate at 37°C and 5% CO₂.
-
Final Imaging: Capture images of the same fields at 12-18 hours.
Data Analysis:
-
Measure the area of the scratch at T=0 and the final time point using software like ImageJ.
-
Calculate the percentage of wound closure for each condition.
-
Compare the wound closure in treated groups to the VEGF control.
Protocol 3: Tube Formation Assay
Principle: This assay is a cornerstone for evaluating angiogenesis in vitro. When plated on a basement membrane extract like Matrigel, endothelial cells will differentiate and form capillary-like, three-dimensional tube networks[16][17][18]. The extent of this network formation can be quantified.
Materials:
-
HUVECs
-
Matrigel (or similar basement membrane extract)
-
96-well plates (pre-chilled)
-
This compound
-
Recombinant Human VEGF-A
-
Calcein-AM (for fluorescent visualization, optional)
-
Microscope with a camera
Procedure:
-
Plate Coating: Thaw Matrigel on ice. Add 50 µL of Matrigel to each well of a pre-chilled 96-well plate and allow it to polymerize at 37°C for 30-60 minutes.
-
Cell Preparation: Harvest HUVECs and resuspend them in basal medium (0.5% FBS) at a density of 2 x 10⁵ cells/mL.
-
Treatment: In separate tubes, mix the cell suspension with different concentrations of this compound and/or VEGF (20 ng/mL).
-
Cell Seeding: Add 100 µL of the cell suspension mix to each Matrigel-coated well.
-
Incubation: Incubate for 6-18 hours at 37°C and 5% CO₂.
-
Imaging: Capture images of the tube networks using a phase-contrast microscope.
Data Analysis:
-
Quantify the tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis plugins in software like ImageJ.
-
Normalize the results to the VEGF-stimulated control.
Protocol 4: Western Blot Analysis of VEGFR2 Signaling
Principle: Western blotting is used to detect the phosphorylation status of key proteins in the VEGFR2 signaling cascade. Inhibition of VEGFR2 by this compound should lead to a decrease in the phosphorylation of VEGFR2 itself, as well as downstream targets like Akt and ERK, upon VEGF stimulation[19].
Materials:
-
HUVECs
-
6-well plates
-
This compound
-
Recombinant Human VEGF-A
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-VEGFR2 (Tyr1175), anti-VEGFR2 (total), anti-phospho-Akt (Ser473), anti-Akt (total), anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2 (total), anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Culture and Starvation: Grow HUVECs in 6-well plates to ~90% confluency, then serum-starve for 6 hours.
-
Pre-treatment: Pre-incubate the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with VEGF (50 ng/mL) for a short duration (e.g., 5-15 minutes). Include an unstimulated control and a VEGF-only control.
-
Cell Lysis: Immediately place plates on ice, wash with cold PBS, and lyse the cells with 100 µL of ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe for total protein and loading controls.
Data Analysis:
-
Perform densitometry on the bands using ImageJ.
-
For each target, calculate the ratio of the phosphorylated protein to the total protein.
-
Normalize these ratios to the loading control (β-actin) and compare the treated samples to the VEGF-stimulated control.
Data Presentation
Quantitative data from the described experiments should be summarized in clear, concise tables for easy comparison and interpretation.
Table 1: Effect of this compound on HUVEC Viability
| Concentration (nM) | % Viability (vs. VEGF Control) ± SD |
|---|---|
| 0 (Vehicle) | 100 ± 4.5 |
| 10 | 98.2 ± 5.1 |
| 50 | 95.6 ± 3.8 |
| 100 | 85.1 ± 6.2 |
| 200 | 52.3 ± 4.9 |
| 500 | 21.7 ± 3.1 |
| 1000 | 5.4 ± 1.9 |
| IC50 (nM) | ~210 |
Table 2: Inhibition of VEGF-Induced Cell Migration by this compound
| Treatment | Concentration (nM) | % Wound Closure (at 18h) ± SD |
|---|---|---|
| No VEGF | - | 15.2 ± 3.1 |
| VEGF Control | - | 88.5 ± 6.7 |
| This compound + VEGF | 50 | 65.4 ± 5.9 |
| This compound + VEGF | 100 | 38.1 ± 4.2 |
| this compound + VEGF | 200 | 18.9 ± 3.5 |
Table 3: Quantification of Tube Formation Inhibition
| Treatment | Concentration (nM) | Total Tube Length (relative to VEGF control) ± SD |
|---|---|---|
| No VEGF | - | 0.12 ± 0.04 |
| VEGF Control | - | 1.00 ± 0.11 |
| This compound + VEGF | 50 | 0.68 ± 0.09 |
| This compound + VEGF | 100 | 0.35 ± 0.07 |
| this compound + VEGF | 200 | 0.15 ± 0.05 |
Table 4: Densitometric Analysis of Key Signaling Proteins
| Treatment | p-VEGFR2 / Total VEGFR2 | p-Akt / Total Akt | p-ERK / Total ERK |
|---|---|---|---|
| Control (No VEGF) | 0.15 | 0.21 | 0.18 |
| VEGF (50 ng/mL) | 1.00 | 1.00 | 1.00 |
| VEGF + this compound (100 nM) | 0.41 | 0.48 | 0.52 |
| VEGF + this compound (200 nM) | 0.18 | 0.25 | 0.29 |
(Values are normalized to the VEGF-stimulated condition)
References
- 1. Angiogenesis Assays [sigmaaldrich.com]
- 2. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis | Semantic Scholar [semanticscholar.org]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. ahajournals.org [ahajournals.org]
- 8. commerce.bio-rad.com [commerce.bio-rad.com]
- 9. Regulation of endothelial MAPK/ERK signalling and capillary morphogenesis by low-amplitude electric field - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. SmallMolecules.com | this compound (25 mg) from targetmol | SmallMolecules.com [smallmolecules.com]
- 13. e-biochem.com [e-biochem.com]
- 14. Rapid quantitative assays for corneal endothelial cell viability in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Endothelial Cell Tube Formation Assay: An In Vitro Model for Angiogenesis | Springer Nature Experiments [experiments.springernature.com]
- 17. Angiogenesis Assays - Angiogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. amsbio.com [amsbio.com]
- 19. Screening Assays to Characterize Novel Endothelial Regulators Involved in the Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
(Z)-FeCP-oxindole solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with (Z)-FeCP-oxindole, particularly concerning its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective inhibitor of human vascular endothelial growth factor receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1] It has an IC50 value of approximately 200-220 nM for VEGFR-2.[1][2][3][4] The compound also exhibits anticancer properties, for instance, against B16 murine melanoma cell lines with an IC50 of less than 1 μM.[1][5] At higher concentrations (10 μM), it does not significantly inhibit VEGFR1 or Platelet-Derived Growth Factor Receptors (PDGFRα/β).[1][5]
Q2: I am observing precipitation after diluting my this compound stock solution into my aqueous cell culture medium. Why is this happening?
A2: This is a common issue due to the low aqueous solubility of this compound. The compound is hydrophobic, and when the concentration of the organic solvent (like DMSO) is significantly lowered by dilution in an aqueous buffer or medium, the compound can precipitate out of the solution. The parent compound, oxindole, is also known to be sparingly soluble in aqueous buffers.[6]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[5] It is soluble up to 5 mM in DMSO, potentially requiring gentle warming.[5] Another source suggests a solubility of less than 1.65 mg/mL in DMSO.[7]
Q4: How should I store stock solutions of this compound?
A4: Stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[1][4][7] For storage, it is recommended to keep the solutions at -20°C for up to one month or at -80°C for up to six months.[1][4][7]
Troubleshooting Guide: Solubility Issues in Aqueous Solutions
This guide provides a systematic approach to address precipitation issues when diluting this compound for experiments.
Problem: Precipitate forms upon dilution of the DMSO stock solution into an aqueous medium (e.g., PBS, cell culture media).
Workflow for Preparing Aqueous Solutions
Caption: Workflow for preparing this compound solutions.
Troubleshooting Steps
-
Optimize Final DMSO Concentration:
-
Issue: The final concentration of DMSO in your aqueous solution may be too low to keep the compound dissolved.
-
Solution: While it is crucial to keep DMSO concentrations low to avoid solvent-induced artifacts in biological assays (typically below 0.5%), a slight increase might be necessary. Test a range of final DMSO concentrations (e.g., 0.1%, 0.25%, 0.5%) to find the optimal balance between solubility and experimental tolerance.
-
-
Modify the Dilution Method:
-
Issue: Rapidly adding the DMSO stock to the aqueous solution can cause localized high concentrations of the compound, leading to precipitation.
-
Solution: Add the DMSO stock solution dropwise to the aqueous buffer while the buffer is being gently vortexed or stirred. This promotes rapid mixing and prevents the compound from crashing out.
-
-
Lower the Working Concentration:
-
Issue: The final concentration of this compound in your experiment may exceed its solubility limit in the final aqueous medium.
-
Solution: Re-evaluate the required final concentration. Given its potency (IC50 ~220 nM), high concentrations may not be necessary for observing a biological effect. Test a dose-response curve starting from lower concentrations.
-
-
Use a Surfactant or Co-solvent (with caution):
-
Issue: The compound remains insoluble even with optimized DMSO and dilution techniques.
-
Solution: For in vitro biochemical assays (not recommended for cell-based assays without extensive controls), consider the inclusion of a non-ionic surfactant like Tween-20 (e.g., at 0.01%) or a co-solvent. However, these additives can affect biological systems, so appropriate vehicle controls are essential. A similar compound, oxindole, can be dissolved in an ethanol:PBS solution, suggesting that a co-solvent approach might be viable.[6]
-
Troubleshooting Flowchart
Caption: Troubleshooting logic for solubility issues.
Data and Properties
Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1137967-28-2 | [7][8] |
| Molecular Formula | C₁₉H₁₅FeNO | [7][8] |
| Molecular Weight | 329.17 g/mol | [7][8] |
Solubility Data
| Solvent | Solubility | Notes | Reference |
| DMSO | Soluble to 5 mM | Gentle warming may be required. | [5] |
| DMSO | < 1.65 mg/mL | - | [7] |
| Aqueous Buffers | Sparingly soluble | Prone to precipitation upon dilution from organic stock. | [6] |
Experimental Protocols
Protocol: Preparation of this compound for In Vitro Cell-Based Assays
-
Prepare High-Concentration Stock Solution:
-
Accurately weigh the required amount of this compound powder.
-
Add the appropriate volume of 100% DMSO to achieve a high concentration (e.g., 10 mM).
-
To aid dissolution, gently warm the vial to 37°C and vortex. If crystals persist, sonicate the vial for 5-10 minutes.[7]
-
Visually confirm that all solid has dissolved.
-
-
Storage of Stock Solution:
-
Prepare Intermediate and Working Solutions:
-
On the day of the experiment, thaw a single aliquot of the high-concentration stock solution.
-
Perform any necessary intermediate dilutions in 100% DMSO.
-
Calculate the volume of the final DMSO stock needed to achieve the desired final concentration in your cell culture medium. Ensure the final DMSO concentration will be at a level tolerated by your cells (typically ≤0.5%).
-
-
Dilution into Final Aqueous Medium:
-
Warm the required volume of cell culture medium or buffer to 37°C.
-
While gently vortexing the medium, add the calculated volume of the this compound DMSO stock drop by drop.
-
Continue to mix for a few seconds after adding the stock to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, it should not be used. Refer to the troubleshooting guide.
-
Use the freshly prepared working solution immediately. Do not store aqueous solutions of this compound.[6]
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same final concentration of DMSO to a separate aliquot of the cell culture medium. This is crucial for distinguishing the effects of the compound from those of the solvent.
-
This compound Mechanism of Action
This compound exerts its biological effects by inhibiting the VEGFR-2 signaling pathway. This pathway is critical for angiogenesis, the process of forming new blood vessels.
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway inhibited by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SmallMolecules.com | this compound (25 mg) from targetmol | SmallMolecules.com [smallmolecules.com]
- 3. targetmol.cn [targetmol.cn]
- 4. glpbio.com [glpbio.com]
- 5. e-biochem.com [e-biochem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. glpbio.com [glpbio.com]
- 8. immunoportal.com [immunoportal.com]
Potential off-target effects of (Z)-FeCP-oxindole in cellular models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using (Z)-FeCP-oxindole in cellular models. The information is tailored for researchers, scientists, and drug development professionals to address potential issues, particularly concerning off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a selective inhibitor of human Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. It exhibits an IC50 value of approximately 220 nM for VEGFR-2.
Q2: What are the known on-target effects of this compound in cellular models?
By inhibiting VEGFR-2, this compound is expected to block downstream signaling pathways that regulate endothelial cell proliferation, migration, and survival. Key pathways affected include the PLCγ-PKC-MAPK, PI3K/Akt, and FAK signaling cascades. In cellular assays, this should manifest as reduced endothelial cell tube formation, migration, and proliferation.
Q3: Is this compound selective for VEGFR-2?
This compound has been shown to be selective for VEGFR-2 over some other closely related kinases. For instance, it does not significantly inhibit VEGFR1 or Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ) at concentrations up to 10µM.[1] However, comprehensive kinome-wide screening data for this compound is not publicly available. The oxindole scaffold, in general, is known to be a "privileged structure" that can interact with multiple kinase families.[2]
Q4: What are the potential off-target effects of this compound?
While specific off-targets of this compound have not been extensively documented, the possibility of off-target activity should be considered. The ferrocene and oxindole moieties present in the compound are found in other kinase inhibitors that have shown multi-kinase activity.[3][4][5] Researchers should be aware that unexpected phenotypic changes in their cellular models could be due to the inhibition of kinases other than VEGFR-2.
Q5: How can I determine if the observed effects in my experiment are due to off-target activity?
Several strategies can be employed:
-
Use a structurally distinct VEGFR-2 inhibitor: If a different class of VEGFR-2 inhibitor recapitulates the observed phenotype, it is more likely to be an on-target effect.
-
Rescue experiments: If the phenotype can be reversed by introducing a constitutively active form of a downstream effector of VEGFR-2 (e.g., Akt or ERK), it supports an on-target mechanism.
-
Dose-response analysis: Correlate the concentration range for the observed cellular effect with the IC50 for VEGFR-2 inhibition. A significant discrepancy may suggest off-target effects.
-
Western blot analysis: Examine the phosphorylation status of key downstream targets of VEGFR-2 (e.g., p-Akt, p-ERK) and compare this with the phosphorylation of potential off-target kinases.
-
Kinome profiling: For a comprehensive analysis, consider submitting the compound for a commercial kinome profiling service to identify a broader range of potential kinase targets.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| No effect on endothelial cell proliferation/migration at expected concentrations. | 1. Compound inactivity: Degradation or poor solubility of this compound. 2. Cellular resistance: Cells may have low VEGFR-2 expression or utilize alternative signaling pathways. 3. Assay conditions: Suboptimal experimental setup. | 1. Confirm compound integrity and solubility. Prepare fresh stock solutions in DMSO and ensure final concentration in media does not cause precipitation. Gentle warming may aid solubility. 2. Verify VEGFR-2 expression in your cell line via Western blot or qPCR. Consider using a cell line known to be responsive to VEGFR-2 inhibition as a positive control. 3. Optimize assay parameters, such as cell seeding density, serum concentration, and incubation time. |
| Unexpected cell toxicity or morphology changes in non-endothelial cells. | 1. Off-target kinase inhibition: this compound may be inhibiting kinases essential for the survival or morphology of your specific cell type. 2. Compound precipitation: High concentrations can lead to compound precipitation and non-specific toxicity. | 1. Perform a dose-response curve to determine the toxic concentration range. Investigate key survival pathways (e.g., by checking for cleaved caspase-3) that are independent of VEGFR-2. Consider a kinome scan to identify potential off-target kinases. 2. Visually inspect your culture wells for any signs of precipitation. Lower the final concentration of the compound. |
| Inconsistent results between experiments. | 1. Variability in compound preparation: Inconsistent stock solution concentration or degradation. 2. Cell passage number: High passage numbers can lead to phenotypic drift. 3. Inconsistent assay conditions: Minor variations in timing, reagents, or cell density. | 1. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or -80°C for up to six months.[1] 2. Use cells within a consistent and low passage number range. 3. Standardize all experimental parameters and include appropriate positive and negative controls in every experiment. |
| Discrepancy between biochemical IC50 and cellular EC50. | 1. Cellular permeability: The compound may have poor cell membrane permeability. 2. Efflux pumps: The compound may be actively transported out of the cell. 3. High intracellular ATP concentration: As an ATP-competitive inhibitor, high cellular ATP levels can reduce the apparent potency in cellular assays compared to biochemical assays. | 1. Cellular uptake assays can be performed if the discrepancy is significant. 2. Co-treatment with efflux pump inhibitors can be used to investigate this possibility. 3. This is an expected phenomenon for ATP-competitive inhibitors. Document the EC50 in your specific cellular model. |
Quantitative Data Summary
| Compound | Primary Target | IC50 | Known Selectivity Profile | Anticancer Activity |
| This compound | VEGFR-2 | ~220 nM | Does not significantly inhibit VEGFR1 or PDGFRα/β at 10µM[1] | IC50 < 1 µM against B16 murine melanoma cell line |
Experimental Protocols
Protocol 1: Validating On-Target VEGFR-2 Inhibition via Western Blot
This protocol describes how to confirm that this compound inhibits the VEGFR-2 signaling pathway in a cellular context.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cell line
-
Complete cell culture medium
-
Serum-free medium
-
Recombinant human VEGF-A
-
This compound
-
DMSO (vehicle control)
-
Phosphatase and protease inhibitor cocktails
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
SDS-PAGE gels and blotting equipment
-
Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total VEGFR-2, anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Plate HUVECs and grow to 80-90% confluency.
-
Serum Starvation: Replace complete medium with serum-free medium and incubate for 4-6 hours.
-
Inhibitor Pre-treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) or DMSO vehicle control for 1-2 hours.
-
VEGF Stimulation: Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes. Include an unstimulated control group.
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts for all samples.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-VEGFR-2, phospho-Akt, and phospho-ERK1/2.
-
After imaging, strip the membranes and re-probe with antibodies for total VEGFR-2, total Akt, and total ERK1/2 to confirm equal protein loading.
-
-
Data Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels. A dose-dependent decrease in the phosphorylation of VEGFR-2, Akt, and ERK1/2 in the presence of this compound indicates on-target activity.
Protocol 2: Assessing Off-Target Effects using a Kinome Profiling Service
For a comprehensive evaluation of selectivity, a commercial kinase profiling service is recommended.
General Workflow:
-
Compound Submission: Provide a high-purity sample of this compound at a specified concentration and volume.
-
Assay Performance: The service provider will typically screen the compound at one or two concentrations against a large panel of purified kinases (e.g., >400 kinases). The activity of each kinase is measured, often using a radiometric or luminescence-based assay.
-
Data Analysis: The results are usually provided as a percentage of remaining kinase activity compared to a vehicle control. A common threshold for a significant "hit" is >50% or >70% inhibition.
-
Follow-up IC50 Determination: For any identified off-target hits, a follow-up dose-response experiment is performed to determine the IC50 value.
-
Interpretation: Compare the IC50 values for off-target kinases with the IC50 for the primary target, VEGFR-2. This provides a selectivity profile and helps to identify kinases that may be responsible for unexpected cellular phenotypes.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Workflow for troubleshooting potential off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Probing the Anticancer Action of Novel Ferrocene Analogues of MNK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of oxindole-based bioorganometallic kinase inhibitors incorporating one or more ferrocene groups - ePrints Soton [eprints.soton.ac.uk]
Troubleshooting inconsistent results with (Z)-FeCP-oxindole
Welcome to the technical support center for (Z)-FeCP-oxindole. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing frequently asked questions related to the use of this selective VEGFR-2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective inhibitor of human vascular endothelial growth factor receptor 2 (VEGFR-2).[1][2][3][4] It exerts its effects by blocking the ATP binding site of the VEGFR-2 kinase domain, thereby inhibiting autophosphorylation and downstream signaling pathways involved in angiogenesis, cell proliferation, and survival.
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound should be stored at +4°C for short-term use and at -20°C or -80°C for long-term storage.[1][5] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles, which can lead to product degradation.[2][5] When stored at -20°C, the stock solution should be used within one month, and within six months if stored at -80°C.[2][5]
Q3: What is the solubility of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) up to 5 mM, and gentle warming to 37°C and sonication can aid in its dissolution.[1][5] It has limited solubility in aqueous solutions.
Troubleshooting Guide
Issue 1: Higher than expected IC50 value or loss of inhibitory activity.
Possible Causes:
-
Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to the degradation of this compound.
-
Incomplete Dissolution: The compound may not have been fully dissolved in DMSO, leading to a lower effective concentration in the experiment.
-
High Cell Density: An excessive number of cells in the assay can deplete the compound from the media, reducing its effective concentration.
-
Presence of Serum Proteins: Components in fetal bovine serum (FBS) can bind to the compound, reducing its bioavailability.
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Prepare a fresh stock solution of this compound from a new vial. Ensure complete dissolution by warming to 37°C and sonicating if necessary.[5]
-
Optimize Cell Seeding Density: Perform a cell titration experiment to determine the optimal cell number that gives a robust signal without depleting the inhibitor.
-
Reduce Serum Concentration: If possible, conduct the experiment in a lower serum concentration or in a serum-free medium for the duration of the compound treatment.
-
Include a Positive Control: Use a well-characterized VEGFR-2 inhibitor as a positive control to ensure the assay is performing as expected.
Issue 2: Inconsistent results between experimental replicates.
Possible Causes:
-
Inaccurate Pipetting: Small volumes of concentrated stock solution can be difficult to pipette accurately, leading to variability in the final concentration.
-
Uneven Cell Plating: Inconsistent cell numbers across wells can lead to variable responses to the inhibitor.
-
Edge Effects in Multi-well Plates: Evaporation from the outer wells of a multi-well plate can concentrate the compound and affect cell growth, leading to skewed results.
Troubleshooting Steps:
-
Use Serial Dilutions: Prepare a series of intermediate dilutions from the stock solution to increase the volumes being pipetted, thereby improving accuracy.
-
Ensure Homogeneous Cell Suspension: Thoroughly resuspend cells before plating to ensure a uniform cell number in each well.
-
Minimize Edge Effects: Avoid using the outermost wells of the plate for experimental conditions. Instead, fill them with sterile PBS or media to create a humidity barrier.
-
Increase Replicate Numbers: Increasing the number of technical and biological replicates can help to identify and mitigate random errors.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 329.17 g/mol | [1][5] |
| Molecular Formula | C19H15FeNO | [1][5] |
| IC50 (VEGFR-2) | ~200-220 nM | [1][2][3] |
| IC50 (B16 melanoma cells) | < 1 µM | [1][2] |
| Solubility in DMSO | Up to 5 mM | [1][6] |
| Storage (Solid) | +4°C | [1][6] |
| Storage (Stock Solution) | -20°C (1 month) or -80°C (6 months) | [2][5] |
Experimental Protocols
Protocol: Inhibition of VEGF-induced Endothelial Cell Proliferation
This protocol outlines a method to assess the inhibitory effect of this compound on the proliferation of human umbilical vein endothelial cells (HUVECs) stimulated with vascular endothelial growth factor (VEGF).
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Recombinant Human VEGF-A
-
This compound
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Cell proliferation assay kit (e.g., MTS or WST-1)
-
Phosphate Buffered Saline (PBS)
Methodology:
-
Cell Seeding:
-
Culture HUVECs in EGM-2 medium.
-
Trypsinize and count the cells.
-
Seed 5,000 cells per well in a 96-well plate in 100 µL of EGM-2 and incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in serum-free medium to achieve final desired concentrations (e.g., 1 nM to 10 µM). The final DMSO concentration should not exceed 0.1%.
-
-
Cell Treatment:
-
After 24 hours of incubation, aspirate the medium from the wells.
-
Add 100 µL of serum-free medium containing the various concentrations of this compound or vehicle control (0.1% DMSO) to the respective wells.
-
Incubate for 1 hour at 37°C.
-
Add 20 ng/mL of recombinant human VEGF-A to all wells except the negative control.
-
Incubate for an additional 48 hours.
-
-
Proliferation Assay:
-
After 48 hours of treatment, add 20 µL of MTS or WST-1 reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle-treated control.
-
Plot the normalized data against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
-
Visualizations
References
Overcoming resistance to (Z)-FeCP-oxindole in cancer cell lines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering resistance to (Z)-FeCP-oxindole in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2][3][4] Its primary anticancer activity stems from its ability to block the VEGFR-2 signaling pathway, which is crucial for angiogenesis (the formation of new blood vessels) required for tumor growth and metastasis. It has shown anticancer activity in melanoma cell lines and is a member of the broader oxindole class of compounds, many of which are investigated as kinase inhibitors.[1][5]
Q2: What is the reported potency of this compound?
The half-maximal inhibitory concentration (IC50) for this compound against human VEGFR-2 is approximately 200-220 nM.[1][3] It displays significantly less activity against other related kinases like VEGFR-1 and Platelet-Derived Growth Factor Receptors (PDGFRα/β) at concentrations up to 10 µM, indicating its selectivity.[3]
Q3: What are the common reasons for a decrease in efficacy of a targeted therapy like this compound over time?
Decreased efficacy is often due to the development of acquired resistance. Cancer cells can adapt to the presence of a drug by activating alternative signaling pathways to bypass the inhibited target.[6][7] For inhibitors targeting growth factor receptors like VEGFR-2, common resistance mechanisms involve the upregulation of parallel survival and proliferation pathways that compensate for the drug-induced blockade.[8][9]
Troubleshooting Guide: Overcoming Resistance
Q4: My cancer cells are developing resistance to this compound, indicated by an increasing IC50 value. What are the potential molecular mechanisms?
The development of resistance to kinase inhibitors frequently involves the activation of "bypass" signaling pathways that promote cell survival and proliferation independently of the targeted receptor. Based on resistance mechanisms observed for other VEGFR-2 and tyrosine kinase inhibitors, the most likely culprits are the activation of the STAT3 , SFK/FAK , and ERK1/2 (MAPK) signaling cascades.[7][8][10]
-
STAT3 Pathway: Constitutive activation of Signal Transducer and Activator of Transcription 3 (STAT3) is a well-documented mechanism of resistance to various cancer therapies.[10][11][12][13] Activated STAT3 can upregulate anti-apoptotic proteins (e.g., Bcl-2, Survivin) and cell cycle regulators, promoting cell survival despite VEGFR-2 inhibition.
-
SFK/FAK Pathway: Src Family Kinases (SFKs) and Focal Adhesion Kinase (FAK) are key mediators of integrin and growth factor signaling.[14] Their activation can sustain downstream pro-survival signals through pathways like AKT and MAPK, even when an upstream receptor like VEGFR-2 is blocked.[8][15]
-
ERK1/2 (MAPK) Pathway: The RAF-MEK-ERK pathway is a central regulator of cell proliferation. Reactivation of this pathway is a common theme in resistance to targeted therapies.[7][16]
Below is a diagram illustrating these potential bypass mechanisms.
Caption: Proposed bypass signaling pathways leading to this compound resistance.
Q5: How can I experimentally verify which bypass pathway is activated in my resistant cell line?
The most direct method is to use Western Blotting to compare the phosphorylation status of key signaling proteins in your parental (sensitive) and resistant cell lines.
-
Culture Cells: Grow both parental and resistant cells to 70-80% confluency.
-
Lyse Cells: Harvest and lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of your lysates.
-
Western Blot: Run equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Probe with Antibodies: Probe the membranes with antibodies against the phosphorylated (active) and total forms of the following key proteins:
-
STAT3 Pathway: p-STAT3 (Tyr705) and total STAT3.
-
SFK/FAK Pathway: p-FAK (Tyr397) and total FAK; p-Src (Tyr416) and total Src.
-
ERK/MAPK Pathway: p-ERK1/2 (Thr202/Tyr204) and total ERK1/2.
-
An increase in the ratio of phosphorylated to total protein in the resistant line compared to the parental line indicates activation of that specific pathway.
Q6: If I identify an activated bypass pathway, how can I overcome the resistance?
The most effective strategy is a combination therapy approach. Use this compound along with a second inhibitor that targets the identified bypass pathway. This dual blockade can restore sensitivity and prevent the emergence of resistance.
-
If STAT3 is activated, combine this compound with a STAT3 inhibitor (e.g., Stattic, S3I-201).
-
If FAK is activated, combine with a FAK inhibitor (e.g., Defactinib, VS-4718).
-
If ERK1/2 is activated, combine with a MEK inhibitor (e.g., Trametinib, Selumetinib).
You can test the efficacy of these combinations by performing cell viability assays and calculating synergy scores (e.g., using the Bliss Independence or Loewe Additivity models).
Exemplary Data Tables
The following data are representative examples derived from studies of other tyrosine kinase inhibitors and are provided to illustrate expected quantitative changes. Actual results for this compound may vary.
Table 1: Change in IC50 in a Drug-Resistant Cell Line Model
| Cell Line | Treatment | IC50 (µM) | Fold Resistance |
|---|---|---|---|
| Parental Cancer Cell Line | This compound | 0.5 | - |
| Resistant Cancer Cell Line | this compound | 8.0 | 16x |
Table 2: Effect of Combination Therapy on the IC50 of this compound in a Resistant Cell Line
| Treatment Combination (Resistant Line) | IC50 of this compound (µM) | Fold Sensitization |
|---|---|---|
| This compound + DMSO (Control) | 8.0 | - |
| This compound + STAT3 Inhibitor (1 µM) | 1.2 | 6.7x |
| This compound + FAK Inhibitor (0.5 µM) | 0.9 | 8.9x |
| this compound + MEK Inhibitor (0.1 µM) | 0.7 | 11.4x |
Key Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cell Line
This protocol describes a method for inducing drug resistance in a cancer cell line through continuous exposure to escalating drug concentrations.[17][18]
-
Initial IC50 Determination: First, determine the IC50 of this compound for your parental cell line using a standard cell viability assay.
-
Initial Exposure: Begin by culturing the parental cells in media containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Monitor and Passage: When the cells resume a normal growth rate (comparable to untreated controls), passage them and increase the drug concentration by 1.5- to 2-fold.
-
Stepwise Increase: Repeat Step 3, gradually increasing the drug concentration over several months. If mass cell death occurs, reduce the concentration to the previous step and allow more time for adaptation.
-
Characterization: Once cells are stably proliferating in a significantly higher drug concentration (e.g., 10-20 times the initial IC50), a resistant line is established. Confirm the new, higher IC50 value.
-
Maintenance: Maintain the resistant cell line in media containing a maintenance dose of the drug (e.g., the IC20 of the resistant line) to prevent reversion of the resistant phenotype.[18]
Caption: Workflow for generating a drug-resistant cancer cell line.
Protocol 2: Cell Viability (MTT) Assay
This assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (and/or a second inhibitor for combination studies) for 48-72 hours. Include a vehicle-only control (e.g., DMSO).
-
Add MTT Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize Crystals: Add a solubilization solution (e.g., DMSO or a specialized detergent-based buffer) to each well to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells. Plot the normalized values against the logarithm of the drug concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response) to calculate the IC50 value.
Protocol 3: Western Blotting for Signaling Pathway Analysis
This protocol details the detection of specific proteins from cell lysates.
-
Sample Preparation: Grow and treat parental and resistant cells as required. Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Gel Electrophoresis: Denature 20-30 µg of protein per sample and load onto a 4-20% Tris-Glycine SDS-PAGE gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody (diluted in blocking buffer) specific to your target protein (e.g., anti-p-STAT3) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To analyze total protein levels or loading controls (e.g., β-actin, GAPDH), the membrane can be stripped of the first set of antibodies and re-probed.
References
- 1. This compound (CAS 1137967-28-2): R&D Systems [rndsystems.com]
- 2. SmallMolecules.com | this compound (25 mg) from targetmol | SmallMolecules.com [smallmolecules.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. targetmol.cn [targetmol.cn]
- 5. Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug resistance via feedback activation of Stat3 in oncogene-addicted cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of acquired resistance to ERK1/2 pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SFK/FAK signaling attenuates osimertinib efficacy in both drug-sensitive and drug-resistant models of EGFR-mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Roles and inhibitors of FAK in cancer: current advances and future directions [frontiersin.org]
- 10. The role of STAT3 signaling in mediating tumor resistance to cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. STAT3, the Challenge for Chemotherapeutic and Radiotherapeutic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. blog.crownbio.com [blog.crownbio.com]
- 18. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Why was (Z)-FeCP-oxindole discontinued by some suppliers?
This technical support center provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting guidance for experiments involving (Z)-FeCP-oxindole.
Frequently Asked Questions (FAQs)
Q1: Why has this compound been discontinued by some suppliers?
A1: Some suppliers, such as R&D Systems and Tocris Bioscience (both Bio-Techne brands), have discontinued this compound for what has been described as "commercial reasons".[1][2] This term can encompass a variety of factors not necessarily related to the product's efficacy or safety. These may include:
-
High manufacturing costs: The synthesis of complex organometallic compounds like this compound can be expensive, leading to a high price point and low-profit margins.
-
Low market demand: If the research community's interest has shifted to other inhibitors or if the compound has not been widely adopted, suppliers may cease production.
-
Synthesis challenges: The synthesis process may be complex, low-yielding, or not easily scalable, making consistent production difficult.
-
Availability of alternatives: Newer, more potent, or more specific inhibitors may have superseded this compound, leading to a decrease in its demand.
It is important to note that other suppliers continue to offer this compound, so the compound is still available for research purposes.[3][4][5][6][7]
Q2: What is the primary mechanism of action for this compound?
A2: this compound is a selective inhibitor of human vascular endothelial growth factor receptor 2 (VEGFR-2).[1][5][6] It exhibits its anticancer activity by blocking the signaling pathway mediated by VEGFR-2, which is crucial for angiogenesis (the formation of new blood vessels) that tumors rely on for growth and metastasis.
Q3: What are the key biological activities and potencies of this compound?
A3: The primary biological activity of this compound is the selective inhibition of VEGFR-2. It has been shown to have anticancer activity against cell lines such as B16 murine melanoma.[1][6] The reported IC50 value for VEGFR-2 inhibition is in the nanomolar range.
Quantitative Data Summary
| Parameter | Value | Reference |
| Target | VEGFR-2 | [1][5][6] |
| IC50 (VEGFR-2) | ~220 nM | [1] |
| IC50 (B16 melanoma cells) | < 1 µM | [1][6] |
| Molecular Weight | 329.17 g/mol | [1][3] |
| Formula | C19H15FeNO | [1][3][4] |
Q4: How should I dissolve and store this compound?
A4: Based on supplier data sheets, this compound is soluble in DMSO.[1][3] For stock solutions, it is recommended to dissolve the compound in DMSO, potentially with gentle warming, to a concentration of up to 5 mM.[1] For storage, the solid compound should be kept at +4°C.[1] Stock solutions in DMSO should be aliquoted and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months) to avoid repeated freeze-thaw cycles.[3][6]
Troubleshooting Guide
Issue 1: Difficulty dissolving the compound.
-
Possible Cause: Insufficient solvent volume or inadequate mixing.
-
Troubleshooting Steps:
-
Ensure you are using a sufficient volume of DMSO to achieve the desired concentration.
-
Try gentle warming of the solution (e.g., in a 37°C water bath) and vortexing or sonicating for a short period to aid dissolution.[3]
-
Always use high-purity, anhydrous DMSO to prevent precipitation.
-
Issue 2: Inconsistent or lower-than-expected activity in cell-based assays.
-
Possible Cause 1: Compound degradation.
-
Troubleshooting Steps:
-
Ensure the compound and its solutions have been stored correctly at the recommended temperatures and protected from light.
-
Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.
-
Prepare fresh dilutions in your cell culture medium immediately before each experiment.
-
-
Possible Cause 2: Suboptimal assay conditions.
-
Troubleshooting Steps:
-
Verify the expression of VEGFR-2 in your cell line. The inhibitory effect will only be observed in cells where the VEGFR-2 pathway is active.
-
Optimize the concentration of the compound and the incubation time. A dose-response experiment is recommended to determine the optimal working concentration for your specific cell line and assay.
-
Ensure that the serum concentration in your cell culture medium is appropriate, as growth factors in the serum can activate VEGFR-2 and compete with the inhibitor.
-
Issue 3: Potential off-target effects observed.
-
Possible Cause: Although described as a selective VEGFR-2 inhibitor, at higher concentrations, this compound may inhibit other kinases.
-
Troubleshooting Steps:
-
At a concentration of 10 µM, it does not significantly inhibit VEGFR-1, PDGFRα, or PDGFRβ.[1][6] However, it is good practice to test a range of concentrations to identify a window where the desired on-target effect is observed without significant off-target effects.
-
Include appropriate controls in your experiments, such as a known, highly specific VEGFR-2 inhibitor, to compare the phenotype.
-
Consider using a rescue experiment, where the addition of VEGF could potentially overcome the inhibitory effect, confirming the on-target activity.
-
Experimental Protocols
Protocol: In Vitro Cell Proliferation Assay Using this compound
This protocol describes a general method to assess the anti-proliferative effects of this compound on a cancer cell line that expresses VEGFR-2 (e.g., Human Umbilical Vein Endothelial Cells - HUVECs, or certain tumor cell lines).
Materials:
-
This compound
-
DMSO (anhydrous)
-
VEGFR-2 expressing cell line (e.g., HUVECs)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
96-well cell culture plates
-
Recombinant human VEGF
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Aliquot and store at -80°C.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Serum Starvation (Optional but Recommended): After 24 hours, gently aspirate the medium and replace it with 100 µL of serum-free medium. Incubate for another 12-24 hours to synchronize the cells and reduce basal signaling.
-
Compound Treatment: Prepare serial dilutions of this compound from your stock solution in serum-free medium. A typical concentration range to test would be from 10 nM to 10 µM.
-
VEGF Stimulation: To the appropriate wells, add recombinant human VEGF to a final concentration that elicits a robust proliferative response (e.g., 20-50 ng/mL).
-
Incubation: Add the diluted compound and VEGF to the wells. Include appropriate controls:
-
Vehicle control (DMSO)
-
Vehicle control + VEGF
-
Positive control inhibitor (if available)
-
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Cell Viability Measurement: Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control + VEGF. Plot the results as a dose-response curve to determine the IC50 value.
Visualizations
VEGFR-2 Signaling Pathway
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Cell Viability Assay
Caption: A typical experimental workflow for a cell viability assay.
References
- 1. This compound (CAS 1137967-28-2): R&D Systems [rndsystems.com]
- 2. This compound | CAS 1137967-28-2 | Tocris Bioscience [tocris.com]
- 3. glpbio.com [glpbio.com]
- 4. immunoportal.com [immunoportal.com]
- 5. SmallMolecules.com | this compound (25 mg) from targetmol | SmallMolecules.com [smallmolecules.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. scbt.com [scbt.com]
Validation & Comparative
(Z)-FeCP-oxindole: A Comparative Guide to its Selective Inhibition of VEGFR-2
For Researchers, Scientists, and Drug Development Professionals
Introduction to (Z)-FeCP-oxindole and VEGFR Signaling
This compound is a novel oxindole-based compound incorporating a ferrocenyl moiety that has demonstrated potent anti-angiogenic properties. Its mechanism of action involves the inhibition of VEGFRs, key mediators of angiogenesis, the process of new blood vessel formation. The two major receptors involved in tumor angiogenesis are VEGFR-1 (Flt-1) and VEGFR-2 (KDR/Flk-1). While both are receptor tyrosine kinases, VEGFR-2 is considered the primary mediator of the mitogenic, angiogenic, and permeability-enhancing effects of VEGF. In contrast, VEGFR-1 is thought to have a more complex, and sometimes inhibitory, role in angiogenesis, possessing a significantly weaker kinase activity. The selective inhibition of VEGFR-2 is a desirable characteristic for anti-angiogenic therapies, as it may offer a more targeted approach with potentially fewer off-target effects.
Quantitative Analysis of Inhibitory Activity
The selectivity of this compound for VEGFR-2 over VEGFR-1 has been determined through in vitro kinase assays, which measure the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50% (IC50). The data clearly demonstrates a significant difference in the potency of this compound against these two receptors.
| Compound | Target Kinase | IC50 (nM) | Selectivity (VEGFR-1 IC50 / VEGFR-2 IC50) |
| This compound | VEGFR-2 | 200 - 220[1][2] | > 45 |
| This compound | VEGFR-1 | > 10,000 |
Note: The IC50 value for VEGFR-1 is reported as greater than 10,000 nM, as no significant inhibition was observed at this concentration.
This substantial difference in IC50 values underscores the high selectivity of this compound for VEGFR-2.
Experimental Protocols
The determination of the inhibitory activity of this compound against VEGFR-1 and VEGFR-2 is typically performed using an in vitro kinase assay. The following is a representative protocol based on commercially available assay kits and standard laboratory practices.
In Vitro VEGFR Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human VEGFR-1 and VEGFR-2.
Materials:
-
Recombinant human VEGFR-1 and VEGFR-2 kinase domains
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Adenosine triphosphate (ATP)
-
This compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
96-well microplates
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
Microplate reader capable of measuring luminescence
Procedure:
-
Compound Dilution: A serial dilution of this compound is prepared in DMSO and then further diluted in kinase assay buffer to the desired final concentrations. A DMSO-only control is included.
-
Kinase Reaction Setup: The kinase reactions are set up in a 96-well plate. Each well contains the kinase assay buffer, the recombinant VEGFR kinase (either VEGFR-1 or VEGFR-2), and the peptide substrate.
-
Inhibitor Addition: The diluted this compound or DMSO control is added to the respective wells. The plate is incubated for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding to the kinase.
-
Initiation of Kinase Reaction: The kinase reaction is initiated by the addition of ATP. The final ATP concentration is typically at or near the Km value for the respective kinase.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for the phosphorylation of the substrate by the kinase.
-
Detection of Kinase Activity: After the incubation period, the ADP-Glo™ reagent is added to each well. This reagent terminates the kinase reaction and measures the amount of ADP produced, which is directly proportional to the kinase activity. The luminescence is then measured using a microplate reader.
-
Data Analysis: The luminescence data is converted to percent inhibition relative to the DMSO control. The IC50 values are then calculated by fitting the percent inhibition data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizing the Mechanism and Workflow
To further illustrate the context of this compound's activity, the following diagrams depict the VEGFR signaling pathway and the experimental workflow for determining kinase inhibitor selectivity.
Caption: VEGFR-2 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Determining Kinase Inhibitor IC50.
Conclusion
References
A Comparative Analysis of (Z)-FeCP-oxindole and Sunitinib in Melanoma Cell Lines
In the landscape of targeted therapies for melanoma, small molecule inhibitors of key signaling pathways have emerged as a cornerstone of treatment. This guide provides a comparative overview of two such inhibitors: (Z)-FeCP-oxindole, a selective VEGFR2 inhibitor, and Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical data to inform future research and development.
Mechanism of Action and Target Profile
This compound is a selective inhibitor of human vascular endothelial growth factor receptor 2 (VEGFR2), a key mediator of angiogenesis.[1] Its inhibitory concentration (IC50) for VEGFR2 is 200 nM.[1] Notably, it shows minimal inhibition of VEGFR1 and platelet-derived growth factor receptors (PDGFR) α and β at concentrations up to 10 μM.[1]
In contrast, Sunitinib is a broader spectrum inhibitor, targeting multiple receptor tyrosine kinases (RTKs) implicated in tumor growth, angiogenesis, and metastasis.[2][3][4] Its primary targets include VEGFRs (VEGFR1, VEGFR2, VEGFR3), PDGFRs (PDGFRα and PDGFRβ), stem cell factor receptor (KIT), Fms-like tyrosine kinase-3 (FLT3), colony-stimulating factor 1 receptor (CSF-1R), and the glial cell-line derived neurotrophic factor receptor (RET).[2] This multi-targeted approach allows Sunitinib to simultaneously disrupt multiple signaling pathways crucial for tumor progression.[3][5]
Comparative Efficacy in Melanoma Cells
While a direct head-to-head study under identical experimental conditions is not available in the reviewed literature, we can infer a comparative view from existing data on their effects on melanoma cell lines.
| Compound | Cell Line | IC50 Value | Target(s) | Reference |
| This compound | B16 murine melanoma | < 1 µM | VEGFR2 | [1] |
| Sunitinib | B16F10 murine melanoma | 7.78 µM | Multi-RTK | [6] |
Note: The IC50 values are from different studies and may not be directly comparable due to variations in experimental protocols.
The data suggests that this compound exhibits potent anti-proliferative activity in the B16 melanoma cell line, with an IC50 value of less than 1 µM.[1] Sunitinib also demonstrates activity against the B16F10 melanoma cell line, with a reported IC50 of 7.78 µM.[6] The apparent difference in potency could be attributed to their distinct target profiles and the specific dependencies of the B16 cell line.
Clinical experience with Sunitinib in melanoma has shown some efficacy, particularly in patients with KIT mutations.[7][8] However, its overall clinical use in solid tumors has been limited by modest efficacy in broader patient populations.[9]
Signaling Pathways
The differential effects of this compound and Sunitinib on melanoma cells can be attributed to their distinct interactions with key signaling pathways.
Caption: this compound selectively inhibits the VEGFR2 signaling pathway, a critical driver of angiogenesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Sunitinib - Wikipedia [en.wikipedia.org]
- 4. Sunitinib: the antiangiogenic effects and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]
- 6. Tumor-targeted delivery of sunitinib base enhances vaccine therapy for advanced melanoma by remodeling the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sunitinib therapy for melanoma patients with KIT mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sunitinib Therapy for Melanoma Patients with KIT Mutations | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
Cross-Validation of Anti-Angiogenic Effects: A Comparative Guide to (Z)-FeCP-oxindole and Clinically Relevant Oxindole-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-angiogenic properties of (Z)-FeCP-oxindole, a selective VEGFR-2 inhibitor, with the multi-targeted inhibitors Sunitinib and Sorafenib. By cross-validating findings across different experimental models—in vitro, ex vivo, and in vivo—this document aims to offer a comprehensive resource for evaluating the therapeutic potential of these oxindole-based compounds.
Comparative Analysis of Anti-Angiogenic Activity
The following tables summarize the quantitative data on the anti-angiogenic effects of this compound, Sunitinib, and Sorafenib across various assays. This comparative data highlights the distinct profiles of a selective versus multi-targeted kinase inhibitor.
| Compound | Target(s) | In Vitro Kinase Assay (IC50) | Cell-Based Assay (Cell Line) | Reported IC50/Effective Concentration |
| This compound | VEGFR-2 | 200 nM (human VEGFR-2) | B16 murine melanoma | < 1 µM[1] |
| Sunitinib | VEGFRs, PDGFRs, c-KIT, FLT3, RET | VEGFR-2: 80 nM; PDGFRβ: 2 nM[2][3] | HUVEC (proliferation) | 40 nM[3] |
| Sorafenib | VEGFRs, PDGFRβ, c-KIT, FLT3, RET, B-Raf | VEGFR-2: 90 nM; B-Raf: 22 nM | HepG2 (proliferation) | ~6 µM[4][5] |
Table 1: In Vitro Efficacy of Oxindole-Based Angiogenesis Inhibitors. This table outlines the primary targets and inhibitory concentrations of this compound, Sunitinib, and Sorafenib in both enzymatic and cell-based in vitro assays.
| Assay Type | This compound | Sunitinib | Sorafenib |
| In Vitro Tube Formation (HUVEC) | Data not available | IC50: 2.1 µM[6] | Effective at 5 µM (significant reduction in tube formation) |
| Ex Vivo Aortic Ring Assay | Data not available | Complete inhibition at >3.125 µM[7] | Data on specific effective concentration is limited, but it is shown to inhibit sprouting. |
| In Vivo CAM Assay | Data not available | Reduced vessel density at 80 mg/kg/day (in a GBM model)[8] | Significant anti-angiogenic activity at 2-3 µ g/embryo [9][10] |
Table 2: Cross-Model Comparison of Anti-Angiogenic Effects. This table compares the reported anti-angiogenic activity of the three compounds across in vitro, ex vivo, and in vivo models. The absence of data for this compound in these specific assays highlights an area for future research.
Experimental Methodologies
Detailed protocols for the key assays used to evaluate anti-angiogenic compounds are provided below. These methods are standardized to allow for reproducible and comparable results.
In Vitro: Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.
-
Preparation of Matrix Gel: Thaw a basement membrane matrix, such as Matrigel®, on ice. Pipette 50-100 µL of the cold liquid matrix into each well of a 96-well plate and allow it to solidify at 37°C for 30-60 minutes.
-
Cell Seeding: Harvest Human Umbilical Vein Endothelial Cells (HUVECs) and resuspend them in appropriate media. Seed the cells onto the solidified matrix gel at a density of 1-2 x 10^4 cells per well.
-
Compound Treatment: Add the test compound (this compound, Sunitinib, or Sorafenib) at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known angiogenesis inhibitor).
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Visualization and Quantification: Stain the cells with a fluorescent dye like Calcein AM.[11][12] Visualize the tube formation using a fluorescence microscope. Quantify the degree of angiogenesis by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.[13][14][15]
Ex Vivo: Aortic Ring Assay
This assay provides a more complex tissue environment to study angiogenesis.
-
Aorta Excision and Preparation: Euthanize a rat and dissect the thoracic aorta in sterile conditions. Remove the surrounding fibro-adipose tissue and cut the aorta into 1 mm thick rings.[16][17]
-
Embedding in Matrix: Place a layer of basement membrane matrix or collagen gel in each well of a 24-well plate and allow it to polymerize. Place a single aortic ring on top of this layer and then cover it with another layer of the matrix.[18][19]
-
Compound Treatment and Incubation: Add culture medium containing the test compound at desired concentrations to each well. Incubate the plate at 37°C and 5% CO2 for 7-14 days, changing the medium every 2-3 days.
-
Analysis: Monitor the outgrowth of new microvessels from the aortic rings daily using a light microscope. At the end of the experiment, fix and stain the rings (e.g., with CD31 antibody for endothelial cells) and quantify the extent of sprouting by measuring the number and length of the new vessels.
In Vivo: Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a well-established in vivo model to study angiogenesis and the effects of anti-angiogenic compounds.
-
Egg Preparation: Use fertilized chicken eggs and incubate them for 3-4 days. On day 3, create a small window in the eggshell to expose the CAM.
-
Compound Application: Prepare sterile, non-toxic carriers (e.g., filter paper discs or biocompatible pellets) containing the test compounds at different doses. Place the carriers directly onto the CAM.
-
Incubation: Seal the window and return the eggs to the incubator for an additional 48-72 hours.
-
Evaluation: Re-open the window and examine the CAM for changes in vascularization around the carrier. Quantify the anti-angiogenic effect by measuring the reduction in the number and length of blood vessels within a defined area around the carrier, often compared to a control.[20][21][22]
Visualizing the Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway targeted by these inhibitors and the general experimental workflows.
Figure 1: Simplified VEGFR-2 signaling pathway and points of inhibition.
Figure 2: Experimental workflows for key anti-angiogenic assays.
References
- 1. ijbcp.com [ijbcp.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. dovepress.com [dovepress.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. A high-content tube formation assay using an in vitro angiogenesis model [moleculardevices.com]
- 14. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An ex vivo angiogenesis assay utilizing commercial porcine carotid artery: modification of the rat aortic ring assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Chick Chorioallantoic Membrane (CAM) Assay as an In Vivo Model to Study the Effect of Newly Identified Molecules on Ovarian Cancer Invasion and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Chick chorioallantoic membrane (CAM) assay as an in vivo model to study the effect of newly identified molecules on ovarian cancer invasion and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Reproducibility of (Z)-FeCP-oxindole IC50 Values: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the published half-maximal inhibitory concentration (IC50) values for the synthetic compound (Z)-FeCP-oxindole. The primary objective is to assess the reproducibility of these values based on publicly available data. This document summarizes reported biological activities, details established experimental protocols for IC50 determination, and visualizes the workflow and logical framework for evaluating data reproducibility.
Quantitative Data Summary
This compound has been identified as a selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key target in angiogenesis and cancer therapy. It has also shown activity against the B16 murine melanoma cell line. The reported IC50 values from various sources, which primarily cite a single key study, are summarized below.
| Target/Cell Line | Reported IC50 Value | Primary Reference (Cited by Supplier) |
| Human VEGFR2 | 200 nM[1][2][3] | Spencer et al., Metallomics, 2011;3:600 |
| Human VEGFR2 | 220 nM[4] | Spencer et al., Metallomics, 2011;3:600 |
| B16 Murine Melanoma | < 1 µM[1][3][4][5] | Spencer et al., Metallomics, 2011;3:600 |
Note on Reproducibility: Extensive searches for independent studies validating or contradicting these IC50 values have not yielded any publicly available data. Therefore, an assessment of inter-laboratory reproducibility is not possible at this time. The consistency in the reported values is attributable to multiple secondary sources citing the same primary research article.
Experimental Protocols
Detailed experimental protocols from the primary reference, Spencer et al. (2011), could not be fully retrieved from the available resources. However, based on standard methodologies for the reported targets, the following generalized protocols are provided to offer insight into how these IC50 values were likely determined.
VEGFR2 Kinase Assay (Generalized Protocol)
This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR2 kinase domain.
-
Reagents and Materials:
-
Recombinant human VEGFR2 kinase domain
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP (Adenosine triphosphate)
-
Substrate (e.g., a synthetic peptide like Poly(Glu, Tyr) 4:1)
-
This compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo™)
-
96-well microplates
-
-
Procedure:
-
A solution of the VEGFR2 enzyme is added to the wells of a microplate.
-
Serial dilutions of this compound are added to the wells. A control with DMSO vehicle is included.
-
The plate is pre-incubated to allow the compound to bind to the enzyme.
-
The kinase reaction is initiated by adding a mixture of ATP and the substrate.
-
The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and a detection reagent is added to measure the amount of ADP produced (indicating kinase activity) or the remaining ATP. This is often done by measuring luminescence.
-
The signal is read using a microplate reader.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
B16 Murine Melanoma Cell Viability Assay (Generalized Protocol)
This cell-based assay determines the effect of a compound on the proliferation and viability of cancer cells.
-
Reagents and Materials:
-
B16 murine melanoma cell line
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics
-
This compound (dissolved in DMSO)
-
Viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
-
Procedure:
-
B16 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing serial dilutions of this compound. A vehicle control (DMSO) is included.
-
The cells are incubated with the compound for a specified period (e.g., 48 or 72 hours).
-
After incubation, a cell viability reagent is added to each well.
-
The plate is incubated for a further period to allow for colorimetric or luminescent signal development, which correlates with the number of viable cells.
-
The absorbance or luminescence is measured using a microplate reader.
-
The percentage of cell viability relative to the vehicle control is calculated for each concentration.
-
IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
The following diagrams illustrate the general workflow for IC50 determination and the logical process for assessing data reproducibility.
Caption: Generalized experimental workflow for determining IC50 values.
Caption: Logical framework for the analysis of data reproducibility.
References
In Vivo Validation of (Z)-FeCP-oxindole's Antitumor Activity: A Comparative Guide
This guide provides an objective comparison of the in vivo antitumor activity of (Z)-FeCP-oxindole with other established Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors and a standard chemotherapeutic agent. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data and detailed protocols.
This compound is a selective inhibitor of human VEGFR-2, a key mediator of angiogenesis, which is the formation of new blood vessels that tumors need to grow and spread. By blocking VEGFR-2, this compound is designed to stifle tumor progression by cutting off its blood supply. Preclinical in vitro studies have demonstrated its potent anticancer activity, with an IC50 value of less than 1 μM against B16 murine melanoma cell lines. This guide focuses on the subsequent in vivo validation of its antitumor efficacy.
Comparative Analysis of Antitumor Efficacy
To contextualize the potential of this compound, its performance is compared against other multi-kinase inhibitors that also target VEGFR-2—Sunitinib, Sorafenib, and Axitinib—as well as the conventional chemotherapy drug, Dacarbazine. The following tables summarize quantitative data from in vivo studies using the B16 murine melanoma xenograft model, a standard and widely used model in melanoma research.[1][2]
| Compound | Dosing Regimen | Tumor Growth Inhibition (TGI) | Effect on Animal Weight | Tumor Model |
| This compound (Projected) | To be determined in dose-escalation studies | Expected to be significant based on in vitro potency | To be monitored for toxicity | B16 Melanoma Xenograft |
| Sunitinib | 40 mg/kg, daily i.p. injections | Significantly decreased tumor growth rate.[3] | Not specified in the study | B16BL6 Melanoma Xenograft[3] |
| Sorafenib | 10, 30, and 50 mg/kg, daily | Dose-dependent inhibition of tumor growth.[4] | Median survival increased with dose.[4] | B16BL6 Melanoma Xenograft[4] |
| Axitinib | 0.5 mg/daily, oral gavage for 7 days | Inhibited primary melanoma development.[5] | Generally well-tolerated.[5] | B16.OVA Melanoma Xenograft[5] |
| Dacarbazine (DTIC) | 10 mg/kg and 50 mg/kg | Median survival increased from 6 to 7.5 days.[6] | Not specified in the study | B16-F10 Melanoma Xenograft[6] |
Mechanism of Action: Targeting the VEGFR-2 Signaling Pathway
This compound exerts its antitumor effect by inhibiting the VEGFR-2 signaling cascade. This pathway is crucial for angiogenesis. The binding of VEGF to its receptor, VEGFR-2, triggers a series of downstream signaling events that promote endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels. By blocking the initial step of this cascade, this compound effectively inhibits these processes.
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
A standardized experimental protocol is crucial for the reliable in vivo validation of antitumor agents. The following is a detailed methodology for a murine xenograft model using the B16 melanoma cell line, which can be adapted for testing this compound and its comparators.
Murine Xenograft Model Protocol
1. Cell Culture and Animal Model:
- Cell Line: B16-F10 murine melanoma cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.[2]
- Animals: Female C57BL/6 mice, 6-8 weeks old, are used for the study.[2] All animal procedures must be conducted in accordance with institutional guidelines for animal care and use.
2. Tumor Implantation:
- B16-F10 cells are harvested during the logarithmic growth phase, washed with phosphate-buffered saline (PBS), and resuspended in sterile PBS at a concentration of 1 x 10^6 cells/100 µL.[1]
- Each mouse is subcutaneously injected with 100 µL of the cell suspension into the right flank.[1]
3. Experimental Workflow:
Caption: Workflow for in vivo validation of antitumor activity.
4. Treatment Groups and Administration:
- Once tumors reach an average volume of approximately 100 mm³, mice are randomized into treatment and control groups (n=8-10 mice per group).[1]
- Group 1 (Control): Vehicle (e.g., 0.5% carboxymethylcellulose) administered via the same route as the test articles.
- Group 2 (this compound): Administered at various doses (to be determined by dose-ranging studies) via oral gavage or intraperitoneal injection.
- Group 3-5 (Comparators): Sunitinib, Sorafenib, and Axitinib administered according to established protocols (e.g., 40 mg/kg i.p. for Sunitinib).[3]
- Group 6 (Chemotherapy): Dacarbazine administered at an effective dose (e.g., 10-50 mg/kg).[6]
- Treatments are typically administered daily or on a specified schedule for a period of 2-3 weeks.
5. Data Collection and Analysis:
- Tumor volume is measured every 2-3 days using digital calipers and calculated using the formula: (Length x Width²) / 2.[1]
- Animal body weight is recorded at the same frequency to monitor for toxicity.
- At the end of the study, mice are euthanized, and tumors are excised and weighed.
- Tumor growth inhibition (TGI) is calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
- Tumor samples can be processed for histopathological analysis (e.g., H&E staining) and immunohistochemistry to assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL).
Comparative Logic Flow
The decision to advance this compound into further development will be based on a comparative analysis of its efficacy and safety profile against established treatments.
Caption: Logical flow for evaluating the in vivo potential of this compound.
This guide provides a framework for the in vivo validation of this compound's antitumor activity. The successful demonstration of superior or comparable efficacy with a favorable safety profile against current standards of care will be critical for its continued development as a novel anticancer agent.
References
- 1. B16 Allograft Syngeneic Model: Subcutaneous and Metastatic - Altogen Labs [altogenlabs.com]
- 2. B16 as a Mouse Model for Human Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The immunomodulatory, antitumor and antimetastatic responses of melanoma-bearing normal and alcoholic mice to sunitinib and ALT-803: a combinatorial treatment approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sorafenib treatment of metastatic melanoma with c-Kit aberration reduces tumor growth and promotes survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combined vaccine + axitinib therapy yields superior anti-tumor efficacy in a murine melanoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In-vitro and in-vivo inhibition of melanoma growth and metastasis by the drug combination of celecoxib and dacarbazine - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Metabolic Fate: A Comparative Guide to the Stability of (Z)-FeCP-oxindole and Related Oxindole Derivatives
For researchers and drug development professionals, understanding the metabolic stability of a compound is a cornerstone of preclinical assessment. This guide provides a comparative overview of the metabolic stability of (Z)-FeCP-oxindole, a selective inhibitor of VEGFR-2, alongside other oxindole derivatives. While specific metabolic stability data for this compound is not publicly available, this document offers a framework for its evaluation by presenting detailed experimental protocols, comparative data from related compounds, and insights into relevant signaling pathways.
Comparative Metabolic Stability of Oxindole Derivatives
The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. In vitro assays, particularly with liver microsomes, are standard practice for an initial assessment of a compound's susceptibility to metabolism.
While awaiting specific data for this compound, a review of related oxindole and indole derivatives provides valuable context. The stability of these compounds can vary significantly based on their substitution patterns. For instance, studies on benzoyl indoles have shown that the percentage of the compound remaining after a 60-minute incubation with human liver microsomes can range from 23% to 78%, highlighting the profound impact of structural modifications on metabolic clearance.
Below is a summary of available metabolic stability data for various oxindole and indole derivatives, which can serve as a benchmark for future studies on this compound.
| Compound/Derivative Class | Key Metabolic Parameter | Species | Reference Compound (if applicable) |
| Benzoyl Indole Derivative 2 | 56% remaining after 1 hour incubation | Human | Ko143 (23% remaining) |
| Benzoyl Indole Derivative 8 | 78% remaining after 1 hour incubation | Human | Ko143 (23% remaining) |
| 3-(1H-indol-3-yl)pyrrolidine-2,5-diones | Rapid biotransformation (specific half-life data not provided) | Human | N/A |
Experimental Protocol: In Vitro Microsomal Stability Assay
To facilitate the determination of the metabolic stability of this compound and other novel oxindole derivatives, a detailed protocol for a typical in vitro microsomal stability assay is provided below. This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s.
Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t1/2) of a test compound in liver microsomes.
Materials:
-
Test compound (e.g., this compound)
-
Liver microsomes (human, rat, mouse, etc.)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Magnesium chloride (MgCl2)
-
Acetonitrile (for reaction termination)
-
Internal standard (for analytical quantification)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare the microsomal incubation medium containing phosphate buffer, MgCl2, and liver microsomes at the desired protein concentration (e.g., 0.5 mg/mL).
-
Prepare the NADPH regenerating system solution.
-
-
Incubation:
-
Pre-warm the microsomal incubation medium and the NADPH regenerating system to 37°C.
-
Add the test compound to the microsomal incubation medium to achieve the final desired concentration (e.g., 1 µM).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the mixture at 37°C with gentle shaking.
-
-
Sampling and Reaction Termination:
-
At predetermined time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw aliquots of the incubation mixture.
-
Immediately terminate the reaction by adding a quenching solution, typically cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the terminated samples to precipitate proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the test compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the test compound remaining versus time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) / (mg microsomal protein/mL).
-
Controls:
-
No NADPH control: To assess non-enzymatic degradation.
-
Positive control: A compound with known metabolic instability (e.g., verapamil, imipramine) to ensure the assay is performing correctly.
-
Zero-time point: Represents the initial concentration of the test compound.
Visualizing the Experimental Workflow and a Key Signaling Pathway
To further clarify the experimental process and the biological context of this compound's activity, the following diagrams are provided.
Caption: Workflow for the in vitro microsomal stability assay.
This compound is a known inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. Understanding its interaction with the VEGFR-2 signaling pathway is crucial for its development as an anticancer agent.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound.
Conclusion
The metabolic stability of oxindole derivatives is a critical parameter in their journey from discovery to clinical application. While specific experimental data for this compound remains to be published, this guide provides the necessary tools and comparative context for researchers to undertake this evaluation. The provided experimental protocol for the microsomal stability assay offers a robust method to determine key metabolic parameters. By understanding the metabolic fate of this compound and its impact on crucial signaling pathways like VEGFR-2, the scientific community can better assess its therapeutic potential and advance the development of this promising class of compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
